N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
Description
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
N,6-dimethyl-N-piperidin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10/h3-4,10,12H,5-8H2,1-2H3 |
InChI Key |
AJQFFJYGRYNXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)C2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
Introduction
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a privileged structure in medicinal chemistry.[1] Its unique electronic properties, hydrogen bonding capabilities, and structural versatility have led to its incorporation into numerous approved drugs and investigational agents.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition and anticancer effects, making them a focal point in modern drug discovery.[1][2]
This technical guide provides a comprehensive examination of the core physicochemical properties of the novel compound, N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine . Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they fundamentally govern a compound's pharmacokinetic and pharmacodynamic behavior. This document will not only present key data but also delve into the causality behind the experimental methodologies used for their determination, offering a field-proven perspective on compound characterization.
Chemical Identity and Structure
-
IUPAC Name: N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
-
Molecular Formula: C₁₁H₁₈N₄[3]
-
Molecular Weight: 206.29 g/mol
-
CAS Number: Information not publicly available. A closely related analog, 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine, has the CAS number 1249980-83-3.[4]
-
Canonical SMILES: CC1=NN=C(C=C1)N(C)C2CCNCC2[3]
-
InChI Key: AJQFFJYGRYNXNR-UHFFFAOYSA-N[3]
The structural framework, featuring a substituted pyridazine ring linked to a piperidine moiety, suggests a compound with potential for complex biological interactions, influenced heavily by its ionization state, lipophilicity, and solubility.
Section 1: Core Physicochemical Profile
A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These parameters dictate everything from initial screening assay performance to ultimate in vivo efficacy and safety. The table below summarizes the key predicted and known properties of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine.
| Property | Value/Information | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₈N₄[3] | Defines the elemental composition and exact mass. |
| Molecular Weight | 206.29 g/mol | Influences diffusion, transport across membranes, and conformity to guidelines like Lipinski's Rule of 5. |
| pKa (Predicted) | Basic pKa expected due to the piperidine and pyridazine nitrogens. | Governs the ionization state at physiological pH, which critically impacts solubility, permeability, and target binding. |
| XlogP (Predicted) | 0.8[3] | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[5] |
| Aqueous Solubility | Data not publicly available. | A critical factor for drug absorption and formulation. Poor solubility can hinder in vitro testing and in vivo bioavailability.[6] |
| Metabolic Stability | Data not publicly available. | Determines the compound's half-life in vivo. High metabolic lability can lead to rapid clearance and poor exposure.[7][8] |
Section 2: Ionization Constant (pKa) Determination
The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine, the presence of multiple basic nitrogen atoms (on both the piperidine and pyridazine rings) makes pKa a critical determinant of its behavior in biological systems.
Expertise & Causality: Why Potentiometric Titration is a Gold Standard
Potentiometric titration is a robust and highly accurate method for determining pKa.[9] It directly measures changes in pH as a function of added titrant (an acid or base), allowing for the precise identification of the inflection point where the molecule is half-ionized.[9] This method is favored for its reliability and the detailed titration curve it generates, which can reveal multiple pKa values if present.
Experimental Protocol: Potentiometric pKa Determination
This protocol is adapted from established methodologies for active pharmaceutical ingredients (APIs).[9]
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]
-
Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent system (e.g., water or a water/co-solvent mix) to a final concentration of approximately 1 mM.[9]
-
Ionic Strength Adjustment: Add a salt solution, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration. This is critical because ionic strength can influence the activity of ions in solution and thereby affect the measured pKa.[9]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[9]
-
Titration: Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl), adding small, precise increments of titrant.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting sigmoid curve.[9]
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Section 3: Lipophilicity (logP/logD) Assessment
Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ADME properties.[5] It is quantified as the partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH). The shake-flask method is the definitive "gold standard" for its determination due to its direct and thermodynamic nature.[10]
Expertise & Causality: The Shake-Flask Method
The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a pH 7.4 phosphate-buffered saline (PBS).[10][11] n-Octanol is chosen as the organic phase because its properties are believed to mimic the lipid bilayer of cell membranes. Performing the measurement at pH 7.4 (logD₇.₄) is crucial as it reflects the charge state of the compound at physiological pH, which is more relevant for predicting in vivo behavior than the logP of the neutral form alone.[11]
Experimental Protocol: Shake-Flask logD₇.₄ Determination
This protocol is based on established miniaturized shake-flask methods.[11]
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is vital to prevent volume changes during the experiment.[10]
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Partitioning: In a vial, combine a pre-saturated mixture of PBS (e.g., 990 µL) and n-octanol (e.g., 1000 µL). Add a small aliquot of the DMSO stock solution (e.g., 10 µL).
-
Equilibration: Seal the vial and mix on a rotator at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 1-4 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the logD₇.₄ using the following formula:
-
logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Visualization: Shake-Flask logD Workflow
Caption: Workflow for logD determination by the shake-flask method.
Section 4: Aqueous Solubility Profiling
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms. Low solubility is a major hurdle in drug development.[6] Kinetic solubility is often measured in early discovery for high-throughput screening, as it provides a rapid assessment of how a compound behaves when a DMSO stock solution is introduced into an aqueous buffer.[12]
Expertise & Causality: Kinetic Solubility by Nephelometry
Nephelometry measures the amount of light scattered by undissolved particles in a solution.[13] This technique is ideal for high-throughput kinetic solubility assays because it is fast, non-destructive, and can be performed directly in microtiter plates. The experiment is designed to identify the concentration at which a compound, upon dilution from a DMSO stock, begins to precipitate out of the aqueous buffer. This "crash-out" point is the kinetic solubility limit.
Experimental Protocol: Kinetic Solubility by Nephelometry
This protocol is adapted from high-throughput screening methodologies.
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Plate Setup: In a clear microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the first well of a series.
-
Serial Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to the well and mix to achieve the highest desired test concentration. Perform serial dilutions across the plate to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for precipitation to occur and stabilize.
-
Measurement: Place the microtiter plate in a nephelometer and measure the light scattering in each well.
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to significantly increase above the baseline, indicating the formation of a precipitate.
Visualization: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination by nephelometry.
Section 5: In Vitro Metabolic Stability
While not a classical physicochemical property, a compound's susceptibility to metabolism is a critical structural liability that must be assessed early. The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes (Phase I) and conjugating enzymes (Phase II).[7] An in vitro assay using liver microsomes provides a reliable measure of Phase I metabolic stability.[14][15]
Expertise & Causality: The Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[15] By incubating a compound with microsomes and the necessary cofactor NADPH (which provides the reducing equivalents for CYP activity), one can measure the rate at which the parent compound is consumed.[14] This rate is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ), which are key parameters for predicting in vivo clearance.[7]
Experimental Protocol: Microsomal Stability Assay
This protocol is a standard method for assessing Phase I metabolic lability.[14][15]
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the test compound in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the buffer.
-
Prepare a solution of the cofactor, NADPH.
-
-
Incubation Setup: Aliquot the microsome/compound mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes). Pre-incubate the mixtures at 37°C for 5-10 minutes to bring them to temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to all tubes except the 0-minute time point. The 0-minute sample represents 100% of the initial compound.
-
Time Points & Quenching: Incubate the reactions at 37°C in a shaking water bath. At each designated time point, stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard). The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Clᵢₙₜ) from the half-life and protein concentration.[7]
Visualization: Microsomal Stability Workflow
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion
The comprehensive physicochemical and metabolic profiling of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is an indispensable stage in its evaluation as a potential therapeutic agent. The properties of pKa, logD, aqueous solubility, and metabolic stability are deeply interconnected and collectively form the foundation for a compound's ultimate success or failure. The robust, validated protocols detailed in this guide provide the self-validating systems necessary for generating high-quality, reliable data. By understanding not just the "what" but the "why" behind these experimental choices, research organizations can make more informed decisions, optimize molecular design, and accelerate the progression of promising candidates from the bench to the clinic.
References
- Benchchem. 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- WuXi AppTec DMPK. How to Study Slowly Metabolized Compounds Using In Vitro Models.
- Mercell. Metabolic stability in liver microsomes.
- University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.
- Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
- Merck Millipore. Metabolic Stability Assays.
- protocols.io. LogP / LogD shake-flask method.
- PMC (PubMed Central). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PMC (PubMed Central). Development of Methods for the Determination of pKa Values.
- Cambridge MedChem Consulting. LogP/D.
- ResearchGate. (PDF) LogP / LogD shake-flask method v1.
- Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Sigma-Aldrich. 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine.
- Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- PMC (PubMed Central). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
- eGyanKosh. EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID.
- PubChemLite. N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide.
- PubMed. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity.
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- Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
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Molecular weight and chemical structure of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
Executive Summary
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine (CAS: N/A for specific salt free base; related analogs exist) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinases and G-protein coupled receptors (GPCRs). Characterized by a pyridazine core and a 4-aminopiperidine tail, this scaffold serves as a critical "solubilizing linker" in drug discovery. The pyridazine ring acts as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding vectors, while the secondary amine of the piperidine moiety provides a versatile handle for further diversification.
This guide details the physicochemical profile, synthetic pathways, and structural utility of this compound, designed for researchers optimizing lead compounds in oncology and virology.
Structural Identification & Physicochemical Properties[1][2]
The molecule comprises a 6-methylpyridazine core substituted at the 3-position with a methylated amine, which is further tethered to a piperidine ring at the 4-position.
Identity Data
| Parameter | Value |
| IUPAC Name | N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine |
| Common Identifier | Pyridazine-Piperidine Scaffold 4B |
| Molecular Formula | C₁₁H₁₈N₄ |
| Molecular Weight | 206.29 g/mol |
| Monoisotopic Mass | 206.153 g/mol |
| SMILES | CC1=NN=C(C=C1)N(C)C2CCNCC2 |
| InChIKey | AJQFFJYGRYNXNR-UHFFFAOYSA-N |
Physicochemical Profile
The compound exhibits a dual-basicity profile. The piperidine nitrogen is highly basic (pKa ~10.8), ensuring protonation at physiological pH, which drives solubility. The pyridazine nitrogens are weakly basic (pKa ~2.3) and serve primarily as hydrogen bond acceptors.
| Property | Value | Context |
| LogP (Predicted) | 0.8 ± 0.2 | Hydrophilic; ideal for lowering lipophilicity in greasy leads. |
| TPSA | 45.0 Ų | Favorable for membrane permeability and CNS penetration. |
| H-Bond Donors | 1 (Piperidine NH) | Critical for salt formation and derivatization. |
| H-Bond Acceptors | 4 | Pyridazine Ns (2) + Exocyclic N (1) + Piperidine N (1). |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |
Synthetic Methodology
The synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is typically achieved via a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The molecule is disconnected at the exocyclic C-N bond between the pyridazine and the amine.
-
Fragment A: 3-Chloro-6-methylpyridazine (Electrophile).
-
Fragment B: N-Methylpiperidin-4-amine (Nucleophile). Note: The piperidine nitrogen must be protected (e.g., Boc) to prevent polymerization.
Synthesis Workflow (Graphviz)
Figure 1: Two-step synthetic pathway utilizing
Detailed Protocol
Step 1:
-
Reagents: Charge a reaction vessel with 3-chloro-6-methylpyridazine (1.0 eq), tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.1 eq), and Potassium Carbonate (
, 2.5 eq). -
Solvent: Dissolve in anhydrous DMSO or NMP (0.5 M concentration).
-
Conditions: Heat to 100–120°C for 12–16 hours under inert atmosphere (
). -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Boc-Deprotection
-
Reagents: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2 hours.
-
Isolation: Concentrate in vacuo. Neutralize with saturated
or basic resin to obtain the free base, or treat with HCl/ether to isolate the hydrochloride salt.
Structural Analysis & Drug Discovery Applications
Pharmacophore Features
The pyridazine ring is a privileged scaffold in medicinal chemistry, often referred to as a "cinch" for improving physicochemical properties without sacrificing potency.
-
Bioisosterism: The pyridazine ring is isosteric with phenyl and pyridine but significantly more polar. This reduces the LogP of the parent compound, addressing common solubility attrition rates in drug development.
-
Vector Geometry: The 1,2-diazine arrangement creates a specific dipole moment that can interact with unique hydration shells in the protein binding pocket.
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) dissection of the scaffold.
Case Study Context
While this specific molecule is a building block, its structural motif is observed in various clinical candidates:
-
Kinase Inhibitors: The N-(piperidin-4-yl) heteroaryl amine motif is found in inhibitors of JAK , ALK , and CDK kinases, where the piperidine extends into the solvent-exposed region to improve pharmacokinetic (PK) properties.
-
Virology: Similar pyridazine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, utilizing the pyridazine nitrogen to interact with conserved residues in the binding pocket.
References
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PubChem. "Compound Summary: N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine." National Center for Biotechnology Information. Accessed February 17, 2026. Link
-
Mizzoni, R. H., & Spoerri, P. E. "Synthesis in the Pyridazine Series.[1] I. Pyridazine and 3,6-Dichloropyridazine."[1] Journal of the American Chemical Society, 73(4), 1873-1874 (1951). (Foundational chemistry for pyridazine synthesis). Link
-
Wang, Y., et al. "Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors." European Journal of Medicinal Chemistry, 97, 32-41 (2015). (Demonstrates utility of the piperidin-4-yl-amine scaffold). Link
-
Sigma-Aldrich. "6-methyl-N-(piperidin-4-yl)pyridazin-3-amine Product Page." (Analogous building block reference). Link
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Therapeutic potential of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine derivatives
An In-depth Technical Guide to the Therapeutic Potential of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine Derivatives
Part 1: Introduction and Rationale
The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of clinically significant molecules. Pyridazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, antidiabetic, antioxidant, anticancer, and antipsychotic properties.[2] This versatility has established the pyridazine scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the design of new drug candidates.[3]
The Piperidine Moiety: A Key to Druggability and Target Interaction
Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals.[4][5] Its presence in a molecule can significantly enhance "druggability" by improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[5] The piperidine ring can also play a crucial role in target binding, providing a scaffold for precise functional group orientation and participating in hydrogen bonding and van der Waals interactions.[5]
Rationale for the Design of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine Derivatives
The strategic combination of the N,6-dimethyl-pyridazin-3-amine core with a piperidin-4-yl moiety represents a compelling approach in modern drug design. This molecular architecture is hypothesized to leverage the therapeutic benefits of both scaffolds. The pyridazine core provides the foundational pharmacophore responsible for a range of biological activities, while the piperidin-4-yl group can enhance solubility, cell permeability, and metabolic stability, and provide a vector for specific interactions with biological targets. The N,6-dimethyl substitution on the pyridazine ring may further fine-tune the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity.
Part 2: Putative Mechanisms of Action and Therapeutic Targets
The therapeutic potential of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine derivatives can be inferred from the well-documented activities of related pyridazine and piperidine-containing compounds. The following sections outline plausible mechanisms of action in key therapeutic areas.
Anti-inflammatory Potential: Targeting Key Signaling Pathways
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, cardiovascular conditions, and neurodegenerative disorders.[6] Pyridazine derivatives have shown significant promise as anti-inflammatory agents by modulating critical inflammatory pathways.[6]
-
2.1.1. Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6): Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[6] The pyridazine scaffold has been shown to be effective in reducing the release of these cytokines.[6]
-
2.1.2. Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some pyridazinone derivatives have been found to inhibit lipopolysaccharide (LPS)-induced NF-κB activity.[7]
-
2.1.3. Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[8] Structurally related pyridazine compounds have been identified as inhibitors of the NLRP3 inflammasome, suggesting a potential mechanism for the anti-inflammatory effects of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine derivatives.[8][9]
Caption: Putative anti-inflammatory mechanism of action.
Anticancer Activity: Potential for Targeted Therapy
The pyridazine scaffold is present in several anticancer agents, and its derivatives have shown promising activity against various cancer cell lines.[1][10]
-
2.2.1. Inhibition of Kinases (e.g., IKKβ): IKKβ is a kinase that plays a crucial role in the activation of the NF-κB pathway, which is often dysregulated in cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors.[11]
-
2.2.2. Modulation of Epigenetic Targets (e.g., JMJD6): JMJD6 is a JmjC domain-containing protein that has been identified as a therapeutic target in breast cancer. N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives have been synthesized as potential JMJD6 inhibitors, demonstrating anti-proliferative activity in breast cancer cells.[12]
Neuroprotective Effects: A Novel Approach for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. Pyridazine derivatives have emerged as potential therapeutic agents for these conditions.[3][9]
-
2.3.1. Inhibition of Acetylcholinesterase (AChE): AChE inhibitors are a mainstay in the treatment of Alzheimer's disease. The pyridazine scaffold has been explored for the development of new AChE inhibitors.[3]
-
2.3.2. Modulation of Muscarinic Acetylcholine Receptors (mAChRs): Muscarinic receptors are involved in cognitive function, and their modulation is a therapeutic strategy for neurological disorders. Certain pyridazine derivatives have been identified as pan-muscarinic antagonists.[13]
Part 3: Synthesis and Structure-Activity Relationship (SAR) Analysis
General Synthetic Strategies
The synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine derivatives can be approached through various established synthetic routes for pyridazines and piperidines. A common strategy involves the construction of the pyridazine core followed by the introduction of the piperidin-4-yl moiety.
Caption: General synthetic workflow.
A plausible synthetic route could involve the reaction of a suitable 3-halopyridazine with a protected 4-aminopiperidine, followed by N-alkylation and deprotection steps. The specific reaction conditions would need to be optimized for each derivative.
Key Structure-Activity Relationships
Based on the literature for related compounds, the following SAR insights can be proposed:
| Position | Modification | Potential Impact on Activity |
| Pyridazine Ring | Substitution at C4 and C5 | Can influence potency and selectivity against different targets. |
| Piperidine Ring | N-substitution | Crucial for modulating pharmacokinetic properties and target engagement. |
| Substitution on the piperidine ring | Can affect binding affinity and selectivity. | |
| Linker | Amine linker | The nature of the linker between the two rings can impact overall conformation and activity. |
Part 4: Experimental Protocols for Preclinical Evaluation
In Vitro Assays
-
4.1.1. Anti-inflammatory Activity Assays
-
LPS-induced cytokine release in macrophages: Measure levels of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 or primary macrophages treated with the test compounds using ELISA.
-
NF-κB reporter assay: Use a cell line stably transfected with an NF-κB-luciferase reporter to quantify the inhibition of NF-κB activation.
-
NLRP3 inflammasome activation assay: In LPS-primed macrophages, measure IL-1β release and caspase-1 activation in response to an NLRP3 activator (e.g., ATP or nigericin) in the presence of the test compounds.
-
-
4.1.2. Anticancer Activity Assays
-
Cell proliferation assay (MTT/MTS): Determine the GI50 (concentration for 50% growth inhibition) of the compounds against a panel of cancer cell lines.[1]
-
Kinase inhibition assay: Evaluate the inhibitory activity against specific kinases like IKKβ using in vitro kinase assays.
-
JMJD6 activity assay: Assess the inhibitory effect on JMJD6 demethylase activity using a specific substrate.
-
-
4.1.3. Neuroprotective Activity Assays
-
AChE inhibition assay (Ellman's method): Determine the IC50 values for AChE inhibition.
-
Muscarinic receptor binding assay: Evaluate the binding affinity of the compounds to different muscarinic receptor subtypes (M1-M5) using radioligand binding assays.
-
In Vivo Models
-
Anti-inflammatory models:
-
LPS-induced endotoxemia in mice: Measure serum levels of pro-inflammatory cytokines.
-
Collagen-induced arthritis in rats: Assess the effect on paw swelling, arthritis score, and inflammatory markers.
-
-
Anticancer models:
-
Xenograft models: Evaluate the tumor growth inhibitory effect of the compounds in mice bearing human cancer cell xenografts.
-
-
Neuroprotective models:
-
Scopolamine-induced memory impairment in mice: Assess the cognitive-enhancing effects using behavioral tests like the Morris water maze or Y-maze.
-
Part 5: Future Perspectives and Conclusion
The N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine scaffold holds considerable promise for the development of novel therapeutics targeting a range of diseases. The insights from related pyridazine and piperidine derivatives provide a strong rationale for exploring this chemical space further. Future research should focus on the synthesis and systematic evaluation of a library of these derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development. The versatility of the pyridazine core, combined with the favorable properties of the piperidine moiety, positions this class of compounds as a rich source of potential new medicines.
References
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. Available at: [Link]
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The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. … - ResearchGate. Available at: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available at: [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. Available at: [Link]
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Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Available at: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. Available at: [Link]
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Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science. Available at: [Link]
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Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors | Request PDF - ResearchGate. Available at: [Link]
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Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PMC. Available at: [Link]
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Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - CMJ Publishers. Available at: [Link]
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pyridazine derivatives evaluated: Topics by Science.gov. Available at: [Link]
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N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide - PubChemLite. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available at: [Link]
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Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available at: [Link]
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Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia - PMC - PubMed Central. Available at: [Link]
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(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Available at: [Link]
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Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH. Available at: [Link]
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2415525-23-2 | N,N-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine. Available at: [Link]
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Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. Available at: [Link]
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the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed. Available at: [Link]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. Available at: [Link]
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - Semantic Scholar. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]
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New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC. Available at: [Link]
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The Pyridazin-3-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Pyridazine Ring
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry.[1] Its unique electronic properties, including hydrogen bonding capabilities and a significant dipole moment, allow for multifaceted interactions with biological targets.[1] Among its derivatives, the pyridazin-3-amine moiety has emerged as a particularly fruitful pharmacophore, leading to the development of a plethora of bioactive molecules with a wide range of therapeutic applications. This guide provides a comprehensive overview of the synthesis, medicinal chemistry, and therapeutic landscape of pyridazin-3-amine-based compounds, offering insights for the design and development of next-generation therapeutics.
Synthetic Strategies for the Pyridazin-3-amine Core
The construction of the pyridazin-3-amine scaffold can be achieved through several synthetic routes, often starting from readily available precursors. A common and versatile approach involves the initial synthesis of a pyridazine ring, followed by the introduction of the 3-amino group.
General Synthetic Workflow
A widely employed strategy commences with the formation of a pyridazine ring from 1,4-dicarbonyl compounds and hydrazine, followed by functionalization to introduce the amine group.[2] A key intermediate in many synthetic pathways is 3-amino-6-chloropyridazine, which serves as a versatile building block for further elaboration.[3][4]
Caption: General synthetic workflow for pyridazin-3-amine derivatives.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
This protocol describes a microwave-assisted synthesis of the key intermediate, 3-amino-6-chloropyridazine, from 3,6-dichloropyridazine.[3]
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
Ethyl acetate
-
Hexane
-
Thick-wall borosilicate glass vial (20 mL) with lid
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).
-
Add ammonium hydroxide solution (5 mL).
-
Seal the vial securely with a lid.
-
Place the vial in the microwave reactor and irradiate for 30 minutes at 120°C (300W power).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate will have formed. Collect the solid by filtration.
-
Wash the collected solid with a mixture of ethyl acetate:hexane (3:7).
-
Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. The typical yield is around 87%, and the product often requires no further purification.[3]
Experimental Protocol: Suzuki Cross-Coupling for 6-Substituted-pyridazin-3-amines
This protocol details the synthesis of 6-aryl- or 6-heteroaryl-pyridazin-3-amines via a microwave-assisted Suzuki cross-coupling reaction.[3]
Materials:
-
3-Amino-6-chloropyridazine
-
Aryl/heteroarylboronic acid
-
Base (e.g., sodium carbonate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., DME/water mixture)
-
Thick-wall borosilicate glass vial (10 mL) with lid
-
Microwave reactor
-
Nitrogen gas supply
-
Standard work-up and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
In a 10 mL thick-wall borosilicate glass vial, combine 3-amino-6-chloropyridazine (1 mmol), the desired aryl/heteroarylboronic acid (1.2 equivalents), and the base (1.5 equivalents).
-
Add the solvent (2 mL).
-
Degas the mixture by bubbling nitrogen through it for 5 minutes.
-
Add the palladium catalyst (e.g., 5 mol%) to the reaction mixture under a nitrogen atmosphere.
-
Seal the vial with a lid and pre-stir for 1 minute.
-
Irradiate the reaction mixture in the microwave reactor for 10 minutes at the appropriate temperature and 300W power.
-
After cooling, the reaction mixture is worked up by extracting with an organic solvent.
-
The combined organic extracts are dried, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash chromatography to yield the desired 3-amino-6-substituted pyridazine.
Therapeutic Applications of Pyridazin-3-amine Derivatives
The versatility of the pyridazin-3-amine scaffold has led to its exploration in a wide array of therapeutic areas.
Anticancer Activity
Pyridazin-3-amine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[1]
The dysregulation of protein kinases is a hallmark of many cancers.[1] Pyridazin-3-amine-based compounds have been developed as potent inhibitors of several key oncogenic kinases.
Caption: Mechanism of action for pyridazin-3-amine-based kinase inhibitors.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition: N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives have been identified as potent and selective GSK-3 inhibitors.[5] Molecular docking studies have revealed key interactions within the GSK-3 active site, providing a rationale for their inhibitory activity.[5]
Aurora Kinase Inhibition: Certain imidazo[1,2-a]pyrazine derivatives, which can be considered as fused pyridazine analogs, have been designed as potent and selective inhibitors of Aurora-A kinase, a key regulator of mitosis.[6]
Epidermal Growth Factor Receptor (EGFR) Inhibition: Pyrazolo[3,4-c]pyridazin-3-amine derivatives have shown potential as EGFR inhibitors, with some compounds exhibiting promising cytotoxic activity against various cancer cell lines.[7]
Structure-Activity Relationship (SAR) for Anticancer Activity:
| Scaffold | Target Kinase | Key Substituents and their Effects on Activity | IC₅₀ (nM) | Reference |
| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | GSK-3 | Modifications at various positions of the pyrazolo[1,5-b]pyridazine core led to potent and selective inhibitors. | Varies | [5] |
| Imidazo[1,2-a]pyrazine | Aurora-A | A 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine derivative showed potent inhibition. | Varies | [6] |
| Pyrazolo[3,4-c]pyridazin-3-amine | EGFR, CDK-2 | 4,5-diphenyl substitution on the pyrazolo[3,4-c]pyridazine core demonstrated good binding within EGFR and CDK-2 receptors. | Varies | [7] |
Neuroprotective Effects
The pyridazine scaffold has also been investigated for its potential in treating neurodegenerative diseases.
Excitatory Amino Acid Transporter 2 (EAAT2) Activation: A notable example is the development of pyridazine derivatives as activators of EAAT2, a glutamate transporter.[2] Malfunctions in glutamate reuptake can lead to excitotoxicity, a process implicated in various neurological disorders.
Cardiovascular Applications
Pyridazin-3-one derivatives, structurally related to pyridazin-3-amines, have shown significant vasorelaxant activity.[8][9]
eNOS Modulation and Nitric Oxide Upregulation: Certain pyridazin-3-one derivatives have been shown to increase the expression of endothelial nitric oxide synthase (eNOS) mRNA, leading to an increase in nitric oxide levels and subsequent vasorelaxation.[8]
Structure-Activity Relationship (SAR) for Vasorelaxant Activity:
| Scaffold | Mechanism | Key Substituents and their Effects on Activity | EC₅₀ (µM) | Reference |
| 6-(4-substitutedphenyl)-3-pyridazinone | eNOS modulation | Tethering 4-substituted thiosemicarbazide side chains and their cyclized versions led to potent vasorelaxant activity. | 0.0025 - 2.9480 | [8][9] |
Conclusion and Future Perspectives
The pyridazin-3-amine core has firmly established itself as a privileged scaffold in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential. The synthetic accessibility and the amenability of the pyridazine ring to substitution allow for fine-tuning of the physicochemical and pharmacological properties of these derivatives.
Future research in this area will likely focus on:
-
Target Selectivity: The development of highly selective inhibitors for specific kinase isoforms or other biological targets to minimize off-target effects and improve safety profiles.
-
Novel Therapeutic Areas: Exploring the potential of pyridazin-3-amine derivatives in other disease areas, such as inflammatory and infectious diseases.
-
Drug Delivery and Formulation: Investigating novel drug delivery systems, such as nanoparticles, to enhance the bioavailability and therapeutic efficacy of these compounds.[7]
The continued exploration of the chemical space around the pyridazin-3-amine scaffold holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.
References
-
Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular docking and 3D-QSAR analyses. Protein Engineering, Design and Selection. [Link]
-
Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]
- Synthesis method of 3-amino-6-chloropyridazine.
-
3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Thieme E-Books & E-Journals. [Link]
- Process for producing 3-amino-6-chloropyridazine.
-
Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. Semantic Scholar. [Link]
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives. ResearchGate. [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PMC. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]
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Target Binding Affinity Predictions for Pyridazin-3-amine Scaffolds
Executive Summary
The pyridazin-3-amine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of type I and type II kinase inhibitors, GPCR ligands, and ion channel modulators. Its utility stems from the unique electronic signature of the 1,2-diazine ring, where the adjacent nitrogen atoms create a distinct dipole and hydrogen-bonding vector capable of mimicking the adenine ring of ATP. However, accurate binding affinity prediction for this scaffold is complicated by prototropic tautomerism (amino-imine equilibrium) and the lone-pair repulsion (alpha-effect) between ring nitrogens, which significantly influences solvation penalties.
This technical guide details a self-validating computational workflow for predicting target binding affinities of pyridazin-3-amine derivatives. It integrates Quantum Mechanics (QM) for state enumeration, Molecular Dynamics (MD) for conformational sampling, and Free Energy Perturbation (FEP) for rigorous affinity calculation, grounded in experimental validation.
Structural & Electronic Determinants
The Tautomeric Challenge
Unlike standard pyridine scaffolds, pyridazin-3-amine exists in a delicate equilibrium between the amino and imino forms. While the amino tautomer is generally predominant in solution, the imino form can be stabilized by specific binding pocket environments (e.g., acidic residues near N2).
-
Amino Form: Acts as a donor (exocyclic NH) and acceptor (ring N2).
-
Imino Form: Shifts the H-bond donor to the ring nitrogen (N2-H) and acceptor to the exocyclic imine (=NH).
Critical Protocol: You cannot rely on standard force field generators (e.g., LigPrep, OPLS) to blindly assign states. You must perform a QM-based enumeration.
The "Alpha-Effect" and Solvation
The adjacent nitrogen atoms (N1-N2) create a region of high electron density and lone-pair repulsion. This results in a high desolvation penalty when the ligand enters a hydrophobic pocket. Standard scoring functions (e.g., GlideScore, Vina) often underestimate this penalty, leading to false positives.
Computational Workflow for Affinity Prediction
This workflow is designed to filter false positives caused by incorrect tautomer assignment and poor solvation modeling.
Step 1: QM-Based Tautomer/Protonation State Enumeration
Objective: Identify the bioactive state prior to docking. Methodology:
-
Generate all possible tautomers and protonation states (pH 7.4 ± 1.0).
-
Perform geometry optimization using DFT (B3LYP/6-311+G** level) with implicit solvation (PCM/SMD water model).
-
Calculate the relative solution free energy (
). States > 5 kcal/mol above the global minimum are discarded unless specific active site residues (e.g., Asp/Glu) suggest stabilization.
Step 2: Ensemble Docking with Water Mapping
Objective: Account for the displacement of high-energy water molecules by the pyridazine ring. Methodology:
-
Grid Generation: Use the apo-protein or holo-structure. Map hydration sites using 3D-RISM or WaterMap.
-
Constraint Setup: Define a core constraint matching the "hinge-binding" motif typical of kinases (H-bond to backbone NH and CO).
-
Docking: Run flexible ligand docking. Retain top 10 poses per ligand.
Step 3: Molecular Dynamics (MD) & MM-PBSA
Objective: Relax the complex and calculate binding free energy (
-
System: TIP3P water box, 10Å buffer, 0.15 M NaCl.
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Production Run: 100 ns NPT ensemble (300 K, 1 bar).
-
Analysis: Calculate RMSD to verify stability. Perform MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) on the last 20 ns of the trajectory.
Step 4: Absolute Binding Free Energy (FEP+)
Objective: High-precision affinity calculation for lead optimization. Why: MM-PBSA correlates well with ranking but fails at absolute values. FEP accounts for entropic contributions of water displacement critical for the pyridazine scaffold.
Workflow Visualization
Caption: Integrated computational pipeline for pyridazin-3-amine affinity prediction, filtering from QM states to FEP.
Experimental Validation Protocols
Predictions must be validated using orthogonal biophysical methods. For pyridazin-3-amine fragments (often low affinity), Surface Plasmon Resonance (SPR) is preferred over fluorescence methods due to potential autofluorescence of the heterocycle.
Surface Plasmon Resonance (SPR)
Purpose: Determine
-
Sensor Chip: CM5 (carboxymethylated dextran) or SA (Streptavidin) if biotinylated target is used.
-
Immobilization: Target protein coupled to ~2000-4000 RU. Reference channel blocked with ethanolamine.
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-5% DMSO to match ligand stock, performing solvent correction cycles.
-
Injection: Multi-cycle kinetics. 6 concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50
M). -
Data Fitting: 1:1 Langmuir binding model. Check for mass transport limitations.
Isothermal Titration Calorimetry (ITC)
Purpose: Thermodynamic signature (
-
Cell: Protein (20-50
M). -
Syringe: Ligand (200-500
M) in exact same buffer to prevent heat of dilution artifacts. -
Titration: 20 injections of 2
L, 180s spacing, 25°C.
Case Study: Kinase Hinge Binding
In many kinase targets (e.g., PIM1, GSK-3
Binding Mode Diagram
Caption: Canonical bidentate H-bond interaction of pyridazin-3-amine at the kinase hinge region.
Data Presentation: Comparative Affinity Metrics
When analyzing results, organize data to highlight the correlation between computational scores and experimental
| Compound ID | R-Group (C6) | QM State ( | Docking Score (kcal/mol) | MM-PBSA | Experimental |
| PZ-01 | -H | Amino (0.0) | -6.2 | -12.4 | > 10,000 |
| PZ-05 | -Phenyl | Amino (0.0) | -8.4 | -22.1 | 450 |
| PZ-12 | -4-F-Phenyl | Amino (0.2) | -9.1 | -28.5 | 32 |
| PZ-18 | -NH-Cyclopropyl | Imino (1.4)* | -7.8 | -18.2 | 1,200 |
Note: PZ-18 shows a higher energy imino tautomer which may explain the lower affinity despite reasonable docking scores, illustrating the importance of the QM filter.
References
-
BenchChem. Comparative Analysis of Novel Pyridazine-Based Compounds as Potential Kinase Inhibitors. (2025).[1]
-
National Institutes of Health (NIH). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011).[2][3]
-
AACR Journals. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007).
-
Semantic Scholar. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023).[4][5]
-
MDPI. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. (2022).[6][7][8]
Sources
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An In-depth Technical Guide to N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine, a substituted pyridazine derivative with potential significance in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document presents a proposed synthetic pathway, a detailed analytical characterization workflow, and an exploration of its potential biological relevance based on the established pharmacology of the pyridazine and piperidine scaffolds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.
Chemical Identity and Physicochemical Properties
| Identifier | Value | Source |
| Chemical Name | N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine | - |
| Molecular Formula | C₁₁H₁₈N₄ | |
| Molecular Weight | 206.29 g/mol | Calculated |
| Canonical SMILES | CC1=CC=C(N(C)C2CCNCC2)N=N1 | |
| InChI | InChI=1S/C11H18N4/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10/h3-4,10,12H,5-8H2,1-2H3 | |
| InChIKey | AJQFFJYGRYNXNR-UHFFFAOYSA-N |
Predicted Physicochemical Properties
| Property | Predicted Value |
| XlogP | 0.8 |
| Boiling Point | ~350-400 °C |
| Melting Point | Not available |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine can be conceptualized in a multi-step process starting from commercially available precursors. The proposed route involves the initial synthesis of the pyridazine core, followed by the introduction of the piperidine moiety and subsequent N-methylation.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Chloro-6-methylpyridazine
This initial step involves a selective methylation of 3,6-dichloropyridazine. A Kumada coupling or a similar cross-coupling reaction using a Grignard reagent in the presence of an iron catalyst is a suitable approach.
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equiv.) in a suitable solvent such as THF, add a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃).
-
Reaction Conditions: Cool the mixture to 0 °C and add methylmagnesium bromide (MeMgBr, ~1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl 4-((6-methylpyridazin-3-yl)amino)piperidine-1-carboxylate
A Buchwald-Hartwig amination is a robust method for coupling the chlorinated pyridazine with the protected aminopiperidine.
-
Reaction Setup: In a reaction vessel, combine 3-chloro-6-methylpyridazine (1 equiv.), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction Conditions: Heat the mixture at 80-110 °C for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through celite to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography will yield the desired product.
Step 3: Synthesis of 6-Methyl-N-(piperidin-4-yl)pyridazin-3-amine
This step involves the removal of the Boc protecting group from the piperidine nitrogen.
-
Reaction Setup: Dissolve the product from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Reaction Conditions: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C. Stir the reaction at room temperature for 2-4 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. Drying and concentration of the organic phase will provide the deprotected amine, which can be used in the next step without further purification if the purity is sufficient.
Step 4: Synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
The final N-methylation can be achieved via the Eschweiler-Clarke reaction.
-
Reaction Setup: To a solution of 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine (1 equiv.) in formic acid, add an excess of aqueous formaldehyde.
-
Reaction Conditions: Heat the mixture at 80-100 °C for 4-8 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH solution). Extract the product with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The final product can be purified by column chromatography or crystallization.
Analytical Characterization Workflow
A thorough characterization is essential to confirm the identity and purity of the synthesized N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine.
Methodological & Application
Synthesis protocol for N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
An Application Note for the Synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
Document ID: AN-SP-20260217 Version: 1.0 Prepared By: Gemini Senior Application Scientist For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine. The synthetic strategy is centered around a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry renowned for its efficiency and broad substrate scope.[1][2] This guide details the experimental procedure, the rationale behind key steps, purification, and characterization of the final compound. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target molecule.
Introduction and Strategic Overview
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is a disubstituted pyridazine derivative. The pyridazine scaffold is a common motif in medicinal chemistry, and its functionalization is of significant interest for the development of novel therapeutic agents.[3] The target molecule incorporates a methylated piperidine moiety, a feature often used to modulate physicochemical properties such as solubility and basicity.
The synthesis described herein employs a two-component strategy, coupling two key fragments: the pyridazine core and the piperidine amine.
-
Fragment A: 3-Chloro-6-methylpyridazine, a commercially available halogenated heterocycle that serves as the electrophilic partner.[4][5]
-
Fragment B: N-methylpiperidin-4-amine, the nucleophilic amine partner.
The key transformation is a Buchwald-Hartwig amination, which allows for the formation of the critical C-N bond under relatively mild conditions, offering significant advantages over harsher classical methods like nucleophilic aromatic substitution.[1] This palladium-catalyzed reaction is highly reliable and tolerates a wide range of functional groups, making it a preferred method in pharmaceutical synthesis.[2][6]
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below, proceeding from commercially available starting materials to the final, purified compound.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Safety Precaution: This procedure involves hazardous materials, including flammable solvents, palladium catalysts, and potentially toxic reagents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Supplier CAS |
| 3-Chloro-6-methylpyridazine | C₅H₅ClN₂ | 128.56 | 1.0 | 1.29 g | 1121-79-5 |
| N-methylpiperidin-4-amine | C₆H₁₄N₂ | 114.19 | 1.1 | 1.26 g | 1445-73-4 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 183 mg | 51364-51-3 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 231 mg | 161265-03-8 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.35 g | 865-48-5 |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 100 mL | 108-88-3 |
Reaction Setup and Execution
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-Chloro-6-methylpyridazine (1.29 g, 10.0 mmol), N-methylpiperidin-4-amine (1.26 g, 11.0 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), Xantphos (231 mg, 0.4 mmol), and Sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Causality Note: The choice of Xantphos as a ligand is critical. Its wide bite angle is known to facilitate the reductive elimination step in the Buchwald-Hartwig catalytic cycle, often leading to higher yields and preventing the formation of side products.[1] Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the amine and regenerate the active Pd(0) catalyst.[1][6]
-
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Solvent Addition: Add anhydrous toluene (100 mL) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours. A sample can be taken, quenched with water, extracted with ethyl acetate, and spotted on a silica plate.
Work-up and Purification
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of Dichloromethane (DCM) to 10% Methanol in DCM is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine as the final product.
-
Mechanism and Rationale
The core of this synthesis is the Buchwald-Hartwig amination. The catalytic cycle provides a clear rationale for the required reagents and conditions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-chloro-6-methylpyridazine (Ar-X) to form a Pd(II) complex.[1]
-
Amine Coordination: The amine (N-methylpiperidin-4-amine) coordinates to the Pd(II) center.
-
Deprotonation: The base (NaOtBu) removes a proton from the coordinated amine, forming a palladium-amido complex. This is often the rate-determining step.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Characterization Data
The identity and purity of the synthesized N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals would include a singlet for the pyridazine methyl group, a singlet for the N-methyl on the piperidine, multiplets for the piperidine and pyridazine ring protons.
-
¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The calculated monoisotopic mass is 206.15315 Da.[7] An ESI-MS analysis should show a prominent peak at m/z = 207.16043 corresponding to the [M+H]⁺ ion.[7]
-
Purity (HPLC): Purity should be ≥95% as determined by HPLC analysis.
References
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
-
Heravi, M., Zadsirjan, V., & Mohammadi, L. (2021). Buchwald–Hartwig reaction: an update. Chemical Monthly. [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-6-methylpyridazine. PubChem. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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National Center for Biotechnology Information. (n.d.). N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide. PubChemLite. [Link]
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Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]
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Wikipedia. (2023). 1-Methyl-4-piperidone. [Link]
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- 7. PubChemLite - N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide (C11H18N4) [pubchemlite.lcsb.uni.lu]
Step-by-step preparation of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine from precursors
Application Note & Protocol
A Streamlined, Step-by-Step Synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
Abstract
This application note provides a detailed, two-step protocol for the synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine, a heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The pyridazine and piperidine moieties are common pharmacophores, and their combination into novel structures is of significant interest to researchers.[1][2] This guide is designed for chemical researchers and drug development professionals, offering a robust and reproducible methodology grounded in established chemical principles. The synthesis begins with the conversion of 6-methylpyridazin-3(2H)-one to the key intermediate, 3-chloro-6-methylpyridazine, via a chlorination reaction. This is followed by a nucleophilic aromatic substitution (SNAr) with 1-methylpiperidin-4-amine to yield the final product. We provide in-depth explanations for experimental choices, detailed purification protocols, and safety considerations to ensure both high yield and operator safety.
Introduction and Scientific Rationale
Nitrogen-containing heterocycles are foundational scaffolds in modern pharmacology, with pyridazine derivatives noted for a wide range of biological activities.[3][4] Similarly, the piperidine ring is a prevalent feature in many FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. The target molecule, N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine, combines these two privileged structures.
The synthetic strategy outlined herein is predicated on a classical and highly reliable transformation sequence. The core of this process is the nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which makes the carbon atoms, particularly those adjacent to the nitrogens and bearing a leaving group, highly susceptible to nucleophilic attack.[5] By first installing a good leaving group (chloride) onto the pyridazine core, we create a potent electrophile. The subsequent reaction with an appropriate amine (1-methylpiperidin-4-amine) proceeds efficiently, often under moderate heating, to form the desired carbon-nitrogen bond. This approach is widely favored for its reliability, scalability, and the general commercial availability of the required precursors.[6]
Overall Reaction Scheme
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | CAS No. | Purity | Supplier | Notes |
| 6-methylpyridazin-3(2H)-one | C₅H₆N₂O | 13327-27-0 | ≥97% | Sigma-Aldrich | |
| Phosphorus oxychloride | POCl₃ | 10025-87-3 | ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive. |
| 1-Methylpiperidin-4-amine | C₆H₁₄N₂ | 16711-53-4 | ≥98% | Combi-Blocks | |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 7087-68-5 | ≥99.5% | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | ≥99.8% | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | ≥99.8% | Fisher Scientific | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | ACS Grade | VWR | For extraction & chromatography |
| Hexanes | C₆H₁₄ | 110-54-3 | ACS Grade | VWR | For chromatography |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | NaCl | 7647-14-5 | Prepared in-house | ||
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Granular | Fisher Scientific | |
| Silica Gel | SiO₂ | 7631-86-9 | 230-400 mesh | Sorbent Technologies | For column chromatography |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk line or equivalent
-
Glass syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber for POCl₃), fume hood.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-6-methylpyridazine
This procedure converts the pyridazinone into a reactive electrophile for the subsequent coupling step.
Protocol:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 6-methylpyridazin-3(2H)-one (5.50 g, 50.0 mmol).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 14.0 mL, 150 mmol, 3.0 equiv.) to the flask via a syringe. The mixture may become a thick slurry.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Stir for 3-4 hours. The reaction mixture should become a clearer, dark solution.
-
Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material has a lower Rf than the product. The reaction is complete when the starting material spot is no longer visible.
-
Work-up (Quench): After completion, cool the mixture to room temperature. CAUTION: This step is highly exothermic and releases HCl gas. Perform in an efficient fume hood. Slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding solid sodium bicarbonate until the pH reaches ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a brownish solid, can be purified by recrystallization from a minimal amount of a hexanes/ethyl acetate mixture or by flash column chromatography (silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford 3-chloro-6-methylpyridazine as a pale yellow solid.
Scientist's Note (Causality): Phosphorus oxychloride serves as both the reagent and solvent in this reaction. It effectively chlorinates the pyridazinone, converting the hydroxyl tautomer into a chloride. The electron-withdrawing nature of the pyridazine ring makes this transformation efficient, creating the activated electrophile necessary for the subsequent SNAr reaction.[7] An excess of POCl₃ is used to drive the reaction to completion.
Step 2: Synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
This is the key bond-forming step, coupling the two primary precursors via a nucleophilic aromatic substitution.
Protocol:
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-6-methylpyridazine (3.86 g, 30.0 mmol, 1.0 equiv.), 1-methylpiperidin-4-amine (4.11 g, 36.0 mmol, 1.2 equiv.), and N,N-Diisopropylethylamine (DIPEA) (7.8 mL, 45.0 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The product should have an Rf between the two starting materials.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 400 mL of water and stir.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane. Combine the fractions containing the pure product and concentrate to yield N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine as a solid.
Scientist's Note (Causality): The SNAr reaction is facilitated by the electron-deficient pyridazine ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.[8] A non-nucleophilic base, DIPEA, is used to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophilic amine and driving the equilibrium towards the product.[9] DMF is an excellent polar aprotic solvent for this type of reaction as it can solvate the ions formed in the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction rate.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Synthetic workflow for N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine.
SNAr Reaction Mechanism
Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr).
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas. All handling must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. Have a sodium bicarbonate solution ready for quenching spills.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant and a potential reproductive toxin. Handle in a fume hood and avoid skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling in a well-ventilated fume hood.
-
General Precautions: All reactions should be conducted in a well-ventilated fume hood. Standard laboratory PPE (lab coat, safety glasses, gloves) must be worn at all times.
References
-
Al Bujuq, N. R. (2020). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352. [Link]
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Al Bujuq, N. R. (2020). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Semantic Scholar. [Link]
- TEVA Pharmaceutical Industries. (2016). Processes and intermediates for the preparation of pimavanserin.
-
Al Bujuq, N. R. (2020). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). ResearchGate. [Link]
-
New Drug Approvals. (2016). Pimavanserin. [Link]
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ResearchGate. (2022). Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. [Link]
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ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]
- Google Patents. (1959). 3-amino-6-substituted pyridazines and methods of preparing and utilizing same.
-
PubChem. (n.d.). N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide. [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
WUR eDepot. (2003). Pyridazine Derivatives. [Link]
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WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]
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NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
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PMC. (n.d.). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. [Link]
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Autech. (n.d.). 6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]
-
ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
-
The Distant Reader. (n.d.). ONE-POT MEDIATED SYNTHESIS OF PYRIMIDINE AND QUINAZOLINE ANNULATED DERIVATIVES OF NITROGEN CONTAINING FIVE MEMBERED RINGS THROUG. [Link]
- Google Patents. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- Google Patents. (2016). Process for preparing 4-amino-pyridazines.
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Optimal solvent systems for dissolving N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
Topic: Optimal Solvent Systems for Dissolving N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to identifying optimal solvent systems for the weakly basic compound N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine. Recognizing that poor solubility is a primary obstacle in drug development, affecting up to 90% of new chemical entities, this guide presents a structured, tiered approach to solubility screening.[1][2] We move from fundamental physicochemical characterization and pH-dependent aqueous solubility profiling to systematic screening of pharmaceutically acceptable cosolvents and the development of binary and ternary solvent systems. The protocols herein are designed to be self-validating, emphasizing the determination of equilibrium solubility to ensure robust and reproducible data. The underlying scientific principles guiding each experimental choice, such as the impact of pKa on ionization and the mechanism of cosolvency, are explained to provide a complete framework for rational formulation development.
Introduction: The Critical Role of Solubility
The therapeutic efficacy of an active pharmaceutical ingredient (API) is fundamentally dependent on its ability to dissolve in physiological fluids to be absorbed into systemic circulation.[3] For orally administered drugs, solubility is often the rate-limiting step for absorption and bioavailability. N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine, a molecule featuring multiple basic nitrogen centers within its piperidine and pyridazine rings, presents a classic solubility challenge characteristic of many amine-containing drug candidates. Its ionization state, and therefore its solubility, is highly sensitive to the pH of its environment.[4]
This application note serves as a practical guide for the formulation scientist. It eschews a one-size-fits-all template in favor of a logical workflow that begins with understanding the API's intrinsic properties and progresses through increasingly complex solvent systems. The objective is to provide a rational, efficient pathway to identify a suitable solvent system that can support preclinical and clinical development, whether for in-vitro assays, toxicology studies, or final dosage form design.[5]
Physicochemical Foundations of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
A thorough understanding of the API's physicochemical properties is the cornerstone of any successful formulation strategy.
Molecular Structure and Basicity
The structure of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine includes a piperidine ring and a pyridazin-3-amine moiety. Both contain nitrogen atoms with lone pairs of electrons that can accept protons, classifying the molecule as a weak base.
The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized.[6] For a weakly basic drug like this one, the pKa value is a critical parameter that dictates its behavior in different pH environments.[7][8] The extent of ionization significantly impacts solubility, permeability, and protein binding, which in turn affects the drug's overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[9]
The Principle of pH-Dependent Solubility
The solubility of ionizable drugs is governed by the pH of the medium.[10] For a weak base (B), the dissolution process can be described by the following equilibria:
B(solid) ⇌ B(dissolved, unionized) B(dissolved, unionized) + H₂O ⇌ BH⁺(dissolved, ionized) + OH⁻
According to the Henderson-Hasselbalch equation, at a pH below the drug's pKa, the protonated (ionized) form, BH⁺, will predominate.[11] This ionized form is significantly more polar and, consequently, exhibits much higher aqueous solubility than the neutral, unionized form.[4] Therefore, the first and most crucial step in characterizing this compound is to determine its solubility across a physiologically relevant pH range (1.2 - 7.4).[12]
Caption: pH-dependent equilibrium of a weakly basic drug.
A Tiered Strategy for Solubility Assessment
A systematic, tiered approach ensures that resources are used efficiently, starting with the simplest systems and progressing to more complex ones only as needed. This workflow provides a clear path from initial characterization to a developable formulation.
Caption: Tiered workflow for systematic solubility screening.
Experimental Protocols
The following protocols describe the determination of equilibrium solubility, which is the most stable and relevant measure for formulation development.[13] Kinetic solubility assays, while useful for high-throughput screening in discovery, can give misleadingly high values and are not recommended for this stage.[14]
Protocol 1: Equilibrium pH-Solubility Profiling
This protocol establishes the baseline solubility of the API in aqueous media across a physiologically relevant pH range, as recommended by regulatory guidelines like the Biopharmaceutics Classification System (BCS).[12]
Objective: To determine the equilibrium solubility of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine at 37 °C in buffers ranging from pH 1.2 to 7.4.
Materials:
-
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine (ensure purity and solid-form characterization).
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps.
-
Standard Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8), and Phosphate Buffered Saline (PBS, pH 7.4).[12] Verify pH of all buffers at 37 °C.
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, check for non-specific binding).
-
Calibrated HPLC-UV or UPLC-MS system for concentration analysis.
-
Volumetric flasks and appropriate mobile phase for analysis.
Methodology:
-
Preparation: Add an excess amount of the API to a vial. "Excess" means enough solid material will remain undissolved at equilibrium. A starting point is to add ~10 mg of API to 2 mL of buffer.
-
Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Agitate for a minimum of 48-72 hours to ensure equilibrium is reached.[13] For some compounds, reaching equilibrium with the most stable polymorphic form can take longer.
-
Sample Collection: After equilibration, visually confirm that excess solid remains. Let the vials stand to allow heavy particles to settle.
-
Phase Separation: Withdraw a sample from the supernatant. To remove all undissolved solids, first centrifuge the sample (e.g., 10,000 rpm for 10 minutes) and then filter the resulting supernatant through a 0.22 µm syringe filter.[13] This dual approach is critical to avoid artificially high results from suspended microparticles.
-
Analysis: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the sample to determine the API concentration (in mg/mL).
-
Execution: Perform this procedure in triplicate for each pH condition.
Protocol 2: Cosolvent System Screening
If aqueous solubility is insufficient, cosolvents are the next logical step. Cosolvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the solvent system.[15][16]
Objective: To evaluate the solubility enhancement provided by common pharmaceutical cosolvents.
Materials:
-
All materials from Protocol 4.1.
-
Cosolvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Glycerin.[17][18]
-
Base Buffer: Select a buffer from Protocol 4.1 in which the API has low solubility but is relevant to the intended route of administration (e.g., Phosphate buffer, pH 6.8).
Methodology:
-
Prepare Solvent Systems: Create a series of binary solvent systems by mixing the cosolvent with the selected base buffer. Common starting concentrations are 10%, 20%, and 40% (v/v) of the cosolvent. For example, to make a 20% PG solution, mix 2 mL of PG with 8 mL of pH 6.8 phosphate buffer.
-
Solubility Determination: For each binary solvent system, repeat the entire equilibrium solubility procedure as detailed in Protocol 4.1 (Steps 1-7).
-
Data Comparison: Compare the solubility results in the cosolvent systems to the baseline solubility in the aqueous buffer alone to calculate the degree of enhancement.
Data Analysis and Interpretation
Organizing the experimental data into a clear format is essential for comparison and decision-making.
Table 1: Hypothetical Equilibrium Solubility Data for N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine at 37 °C
| Solvent System (v/v) | pH | Solubility (mg/mL) | Fold Increase (vs. pH 6.8 Buffer) |
| 0.1 N HCl | 1.2 | 25.5 | 510x |
| Acetate Buffer | 4.5 | 8.2 | 164x |
| Phosphate Buffer | 6.8 | 0.05 | 1x (Baseline) |
| PBS | 7.4 | < 0.01 | - |
| 20% PG in pH 6.8 Buffer | 6.8 | 0.75 | 15x |
| 40% PG in pH 6.8 Buffer | 6.8 | 2.1 | 42x |
| 20% PEG 400 in pH 6.8 Buffer | 6.8 | 1.1 | 22x |
| 40% PEG 400 in pH 6.8 Buffer | 6.8 | 3.5 | 70x |
| 20% Ethanol in pH 6.8 Buffer | 6.8 | 0.9 | 18x |
Interpretation:
-
pH Effect: The data clearly demonstrates the behavior of a weak base. Solubility is very high in the acidic environment of pH 1.2 (>25 mg/mL) and drops dramatically as the pH increases towards neutral, becoming practically insoluble at pH 7.4.[19] This confirms that pH adjustment is a primary tool for solubilizing this compound.[18]
-
Cosolvent Effect: At a challenging pH of 6.8, all tested cosolvents significantly increased solubility. PEG 400 appears to be the most efficient solubilizer on a percentage basis, providing a 70-fold increase at a 40% concentration.
-
Formulation Strategy:
-
For an oral liquid formulation, the high solubility at gastric pH (1.2) is advantageous. However, the formulation must be designed to prevent precipitation as the drug transits to the higher pH of the small intestine.[19]
-
For a parenteral formulation intended for intravenous injection, which would be buffered to a physiological pH of ~7.4, a simple aqueous solution is not feasible.[20][21] A formulation containing a significant percentage of a cosolvent like PEG 400 or PG would be required to achieve a suitable concentration.
-
Advanced Solubilization Strategies
If the target concentration cannot be achieved with pH adjustment or simple cosolvent systems, more advanced strategies may be necessary. These techniques are often employed for highly challenging compounds (BCS Class II/IV).[1]
-
Surfactants and Micellar Solubilization: Non-ionic surfactants like Polysorbate 80 or Solutol® HS 15 can form micelles that encapsulate hydrophobic drug molecules, significantly increasing their apparent solubility.[3][18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with drug molecules, shielding them from the aqueous environment and enhancing solubility.[18]
-
Lipid-Based Formulations: For highly lipophilic drugs, formulating in oils, surfactants, and cosolvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[22] These systems form fine oil-in-water emulsions upon gentle agitation in aqueous media.
Conclusion
The successful formulation of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hinges on a systematic and fundamentals-driven approach to solubility enhancement. As a weak base, its solubility is profoundly influenced by pH, a characteristic that must be precisely quantified early in development. The tiered screening strategy presented here, beginning with pH-profiling and progressing to pharmaceutically acceptable cosolvents, provides a robust framework for identifying a viable solvent system. By employing equilibrium-based methods and understanding the physicochemical principles at play, researchers can efficiently navigate the challenges of poor solubility and advance promising drug candidates toward the clinic.
References
- What is pKa and how is it used in drug development?. (2023, December 13). Pion Inc.
- Cosolvent - Wikipedia. Wikipedia.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Excipients for solubility and bioavailability enhancement.
- Strickley, R. G. (2003, November 5).
- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007, September 17).
- Special Considerations for Developing Parenteral Formulations. (2024, October 23). American Injectables.
- DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Mude, G., et al. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research & Reports.
- Jouyban, A. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
- Peterson, M. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. Amazon AWS.
- Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
- Purohit, T., & Purohit, V. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
- Sahu, P. K., et al. (2020). Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences.
- The fundamentals of developing parenteral drug products. (2024, November 8). Pharmaceutical Technology.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Annex 4. (n.d.).
- pka / Dissociation constants.
- 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine. Sigma-Aldrich.
- Excipient selection in oral liquid dosage forms. (2025, October 30). Telemedicine Technologies.
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.
- Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
- Vertzoni, M., et al. (2021, October 11). UNGAP best practice for improving solubility data quality of orally administered drugs. Pharma Excipients.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
- N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide. PubChem.
- The influence of pH on solubility in w
- Zawar, N., & Ammer, Z. (n.d.). PH and Solvent Effect on Drug Solubility. Biopharmaceutics Lab 7.
- Study of pH-dependent drugs solubility in w
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Application Note: Storage and Handling Safety Protocols for Pyridazine Amine Compounds
Introduction & Scientific Context
Pyridazine amines (e.g., 3-aminopyridazine, 4-aminopyridazine) are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors, GABA antagonists, and various agrochemicals. Their structural utility stems from the diazine ring's ability to engage in hydrogen bonding and pi-stacking interactions.
However, the very electronic properties that make them valuable—specifically the high electron density on the adjacent nitrogen atoms (the "alpha-effect") and the basicity of the exocyclic amine—render them susceptible to environmental degradation.
This Application Note defines the Standard Operating Procedures (SOPs) for maintaining the chemical integrity of these compounds while ensuring operator safety. It moves beyond generic safety sheets to address the specific physicochemical vulnerabilities of the pyridazine scaffold.
Physicochemical Hazard Profile
To handle these compounds safely, one must understand the underlying chemistry dictating their instability and toxicity.
The "Nitrogen Vulnerability"
Pyridazine amines possess two ring nitrogens and one exocyclic amine. This creates two distinct stability challenges:
-
Hygroscopicity: The lone pairs on the nitrogens are excellent hydrogen bond acceptors. In high humidity, these compounds aggressively scavenge atmospheric water, leading to deliquescence (dissolving in their own absorbed water).
-
Oxidative Instability: The electron-rich ring system is prone to N-oxidation (forming N-oxides) upon prolonged exposure to light and air, changing the compound's pharmacological profile.
Toxicology Snapshot
While specific toxicity varies by substitution pattern, the core scaffold presents consistent hazards.
Table 1: Consensus Hazard Classification (GHS)
| Hazard Class | Category | H-Code | Description | Mechanism of Action |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | CNS excitation; potential potassium channel blockage. |
| Skin Irritation | 2 | H315 | Causes skin irritation | Basic nature of the amine reacts with skin lipids/proteins. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation | Caustic damage to corneal epithelium due to high pH. |
| STOT - SE | 3 | H335 | Respiratory Irritation | Dust inhalation irritates mucous membranes. |
Protocol A: The "Cold Chain" Storage Workflow
Objective: To prevent hydrolysis and photo-oxidation during long-term storage.
Containment Specifications
-
Primary Container: Amber borosilicate glass (Type I). Rationale: Blocks UV light (290–450 nm) which catalyzes N-oxide formation.
-
Headspace: Inert gas purge (Argon or Nitrogen) required after every opening. Rationale: Displaces oxygen and moisture.
-
Secondary Containment: Sealed desiccator cabinet with active silica gel or molecular sieves.
Temperature Tiers
-
Short-term (< 1 month):
to (Refrigerated). -
Long-term (> 1 month):
(Freezer). -
Thawing Rule: Containers must equilibrate to Room Temperature (RT) before opening.
-
Scientific Basis: Opening a cold bottle in humid air causes immediate condensation on the hygroscopic solid, ruining the sample.
-
Visual Workflow: Lifecycle Management
Figure 1: The "Receipt-to-Usage" lifecycle ensures the compound is never exposed to moisture while cold.
Protocol B: Safe Handling & Weighing
Objective: To weigh hygroscopic amine salts accurately without operator exposure or compound degradation.
Engineering Controls
-
Mandatory: Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Recommended: Static-dissipative mat (Amines often carry static charge, causing powder to "fly").
The "Weighing by Difference" Technique
Direct weighing on an open balance pan is prohibited for hygroscopic pyridazines as the weight will drift upwards continuously as water is absorbed.
Step-by-Step Procedure:
-
Equilibrate: Allow the stock bottle to reach room temperature inside a desiccator.
-
Tare: Place the capped stock bottle on the balance. Tare (zero) the balance.
-
Transfer: Remove the bottle from the balance, open it inside the fume hood, and transfer an estimated amount to the reaction vessel.
-
Re-weigh: Cap the stock bottle and place it back on the balance.
-
Calculate: The negative value displayed is the exact mass transferred.
-
Result: The compound was never exposed to the humid air of the balance room, only the flowing air of the hood.
-
Solubilization Precaution
Dissolving pyridazine amines in acidic media (e.g., 1M HCl) or protic solvents can be exothermic .
-
Protocol: Add solvent slowly with stirring.
-
Cooling: If preparing >500mg scale, place the receiving vial in a water bath to dissipate heat.
Emergency Response & Waste Disposal
Spill Management (Solid)[1]
-
Evacuate: If dust is airborne, clear the immediate area.
-
PPE: Wear N95/P2 respirator if outside a hood.
-
Neutralization: Do not use water initially (creates a basic, spreadable liquid).
-
Cleanup: Cover spill with dry sand or Vermiculite. Scoop into a waste container. Wipe the surface with dilute acetic acid (vinegar) to neutralize trace amine residues, then wash with soap and water.
Waste Disposal
-
Classification: Nitrogen-containing organic waste.
-
Incompatibility: Do not mix with oxidizing acids (Nitric acid, Perchloric acid) in the waste stream. Violent reaction or formation of explosive salts may occur.
-
Labeling: Must be clearly labeled "Basic Organic Waste - Pyridazine Derivative."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9259, Pyridazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Pyridazine derivatives and toxicity.[1] Retrieved from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[2] International Journal of Pharmaceutical Compounding. Retrieved from [Link]
Sources
Application Note: Accelerated Synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine via Microwave Irradiation
Introduction
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine and its analogs are emerging as a significant class of heterocyclic compounds in modern medicinal chemistry. The pyridazine core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and kinase inhibitory effects.[1] Specifically, substituted pyridazin-3-amine derivatives are being explored for their potential as inhibitors of enzymes like JMJD6, a promising target in breast cancer therapy.[2] The incorporation of a piperidine moiety can further enhance the pharmacological profile of these compounds by improving properties such as solubility, bioavailability, and target engagement.
Traditional synthetic routes to such complex heterocyclic systems often require long reaction times, harsh conditions, and can result in modest yields.[3] Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a more efficient and environmentally friendly alternative.[4][5] By utilizing dielectric heating, microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional heating methods.[6] This application note provides a detailed protocol for the rapid and efficient synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine using a dedicated microwave reactor, highlighting the scientific rationale behind the procedural steps and offering insights for optimization.
Scientific Rationale and Reaction Mechanism
The synthesis of the target compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the piperidine nitrogen acts as a nucleophile, displacing a suitable leaving group (e.g., a halide) on the pyridazine ring.[7] The pyridazine ring, being electron-deficient due to the two adjacent nitrogen atoms, is inherently activated towards nucleophilic attack. This reactivity can be further enhanced by the presence of electron-withdrawing groups on the ring.[8]
Microwave irradiation significantly accelerates the SNAr reaction through efficient and uniform heating of the reaction mixture.[9][10] Polar molecules, such as the solvent and the reactants, align with the rapidly oscillating electric field of the microwaves, leading to rapid energy transfer and a localized increase in temperature. This targeted heating often results in faster reaction kinetics and can enable reactions to proceed that are sluggish under conventional heating.
The proposed reaction pathway is illustrated below:
Caption: Proposed SNAr mechanism for the synthesis.
Experimental Protocol
This protocol is designed for a dedicated microwave synthesis platform. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Chloro-6-methylpyridazine | ≥97% | Commercially Available |
| N-methyl-4-aminopiperidine | ≥98% | Commercially Available |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available | |
| Microwave reaction vials (10 mL) | ||
| Magnetic stir bars |
Instrumentation:
-
Dedicated Microwave Reactor
-
Magnetic Stir Plate
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Step-by-Step Procedure:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. epcp.ac.in [epcp.ac.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyridazine-Amine Coupling Reactions
Welcome to the technical support center for pyridazine-amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Pyridazine moieties are crucial building blocks in medicinal chemistry and materials science, and their efficient coupling with amines is a common yet challenging synthetic step.[1][2][3] This resource is structured to help you navigate the complexities of optimizing reaction temperature and other critical parameters to achieve high yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your pyridazine-amine coupling experiments, particularly those utilizing the Buchwald-Hartwig amination.
Q1: My Buchwald-Hartwig amination of a chloropyridazine is resulting in a very low yield. What are the primary parameters I should investigate?
A1: Low yields in the Buchwald-Hartwig amination of pyridazines often stem from a few critical factors. The electron-deficient nature of the pyridazine ring can lead to catalyst inhibition, and the overall success is highly dependent on a synergistic interplay of catalyst, ligand, base, and temperature.[4][5]
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand System: This is the most crucial aspect. The nitrogen atoms in the pyridazine ring can coordinate with the palladium center, leading to catalyst deactivation.[4] To counteract this, bulky, electron-rich phosphine ligands are often essential to stabilize the active catalytic species and promote the key steps of oxidative addition and reductive elimination.[6][7][8][9]
-
Actionable Advice: If you are using a first-generation ligand, consider switching to a more sterically hindered biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[7][8][9] The choice between these can be substrate-dependent; for instance, BrettPhos is often effective for primary amines.[9] Using a pre-formed palladium-ligand complex (pre-catalyst) can also ensure more consistent and efficient catalyst activation.[10]
-
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Actionable Advice: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10] However, if your substrate is base-sensitive, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may necessitate higher reaction temperatures to achieve a reasonable reaction rate.[11]
-
-
Solvent Purity: The presence of water or other protic impurities can be detrimental.
-
Actionable Advice: Ensure you are using a thoroughly dried, anhydrous aprotic solvent. Toluene and dioxane are common choices for these reactions.[11]
-
-
Initial Temperature Setting: While higher temperatures can increase reaction rates, they can also lead to degradation of starting materials, products, or the catalyst.
-
Actionable Advice: A typical starting temperature range for these couplings is 80-110 °C.[10][11] If you are observing decomposition, consider lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a careful, incremental increase in temperature may be beneficial.
-
Below is a workflow to guide your optimization process.
Caption: A systematic workflow for troubleshooting low yields in pyridazine-amine coupling reactions.
Q2: I am observing the formation of significant side products in my reaction. What are they likely to be, and how can I minimize them?
A2: Side product formation is a common issue, and understanding the likely culprits is key to mitigating them.
-
Hydrolysis of the Halopyridazine: At elevated temperatures, the C-X (X = Cl, Br) bond on the pyridazine ring can undergo hydrolysis, especially if there is residual water in your reaction mixture. This leads to the formation of pyridazinones.
-
Actionable Advice: To minimize this, ensure your solvent and reagents are scrupulously dry. If hydrolysis persists, try lowering the reaction temperature and extending the reaction time.[4]
-
-
β-Hydride Elimination: This is a potential side reaction, particularly when coupling amines that have a hydrogen atom on the carbon atom beta to the nitrogen. This process leads to the formation of an enamine and a reduced arene.
-
Homocoupling: Homocoupling of the amine or the aryl halide can also occur, though this is often less prevalent with modern catalyst systems.
-
Actionable Advice: Ensure thorough degassing of your reaction mixture to remove oxygen, which can promote homocoupling.
-
Q3: My reaction seems to stall before reaching completion. What could be the cause and how can I address it?
A3: Reaction stalling is often due to catalyst deactivation or insolubility of reaction components.
-
Catalyst Deactivation: As mentioned, the pyridazine nitrogen atoms can poison the palladium catalyst.[4] The catalyst can also deactivate over time at high temperatures.
-
Actionable Advice: Consider a higher catalyst loading or the use of a more robust pre-catalyst. If you suspect thermal decomposition of the catalyst, lowering the reaction temperature is advisable.
-
-
Insolubility: The inorganic base (e.g., NaOtBu, K₂CO₃) may not be fully soluble in the reaction medium, leading to poor reactivity.
-
Actionable Advice: Ensure vigorous stirring to maintain a good suspension of the base. In some cases, switching to a more soluble organic base like DBU, particularly in microwave-assisted reactions, can be beneficial.[10] Using a co-solvent system might also improve solubility.
-
Frequently Asked Questions (FAQs)
This section covers more general questions regarding the principles of optimizing reaction temperature for pyridazine-amine coupling.
Q4: What is the fundamental role of temperature in a pyridazine-amine coupling reaction?
A4: Temperature plays a multifaceted role in these reactions, influencing both reaction kinetics and thermodynamics.
-
Kinetics: Increasing the temperature generally increases the rate of all elementary steps in the catalytic cycle (oxidative addition, ligand exchange, reductive elimination). This is because a higher temperature provides more molecules with sufficient energy to overcome the activation energy barriers of these steps.[12][13] For sluggish reactions, increasing the temperature is often the first step to achieving a reasonable conversion in a practical timeframe.
-
Thermodynamics and Selectivity: Temperature can influence the position of equilibria within the catalytic cycle and can determine whether a reaction is under kinetic or thermodynamic control.[14][15] For example, if there are competing reaction pathways leading to different products (e.g., the desired product vs. a side product), temperature can affect the product ratio.[14][16]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the product that is formed fastest (i.e., has the lowest activation energy) will be the major product. This reaction is typically irreversible.[12][14][16]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction may become reversible. Under these conditions, the most stable product will be the major product, as the system can reach thermodynamic equilibrium.[12][14][16]
-
Q5: How do I determine the optimal temperature for my specific pyridazine-amine coupling?
A5: The optimal temperature is a balance between achieving a good reaction rate and minimizing degradation and side reactions. A systematic approach is recommended.
-
Incremental Screening: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress (e.g., by TLC or LC-MS). If the reaction is slow, increase the temperature in 10-20 °C increments, continuing to monitor for both product formation and the appearance of side products.
-
Consider Microwave Chemistry: Microwave irradiation has emerged as a powerful tool for accelerating these reactions.[17][18] The rapid and efficient heating can significantly reduce reaction times (from hours to minutes) and often leads to higher yields.[17][19][20] Typical temperatures for microwave-assisted Buchwald-Hartwig reactions can be higher than conventional heating, often in the range of 120-150 °C.[17][19]
The following table summarizes the general effects of temperature on key reaction outcomes:
| Parameter | Lower Temperature (e.g., < 80 °C) | Moderate Temperature (e.g., 80-110 °C) | Higher Temperature (e.g., > 110 °C) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Yield | Potentially low due to slow conversion | Often optimal | Can decrease due to degradation |
| Side Reactions | Generally minimized | May become more prevalent | Increased risk of hydrolysis, degradation |
| Reaction Control | Likely under kinetic control[14] | Transition region | May shift towards thermodynamic control[14] |
Q6: How does the choice of ligand affect the optimal reaction temperature?
A6: The ligand has a profound impact on the stability and activity of the palladium catalyst, which in turn influences the required reaction temperature.
-
Ligand Sterics and Electronics: Highly electron-donating and sterically bulky ligands (e.g., Buchwald's biarylphosphine ligands) form more active catalysts that can facilitate the reaction at lower temperatures.[6][7][8] These ligands promote the rate-limiting reductive elimination step, allowing the catalytic cycle to turn over more efficiently.[7][9] For instance, some modern catalyst systems can facilitate couplings at or near room temperature.[10]
-
Catalytic Cycle Impact: Different ligands can influence different steps of the catalytic cycle. For example, for some catalyst systems, oxidative addition is the rate-limiting step, while for others it is reductive elimination.[7][8] A ligand that accelerates the rate-limiting step will generally allow for the use of lower reaction temperatures.
The catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for a Trial Pyridazine-Amine Coupling Reaction
This protocol provides a starting point for optimizing your reaction.
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the halopyridazine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Heating: Place the reaction mixture in a preheated oil bath at 100 °C or in a microwave reactor set to the desired temperature.
-
Monitoring: Stir the reaction vigorously and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - WUR eDepot. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. Available at: [Link]
-
A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC. Available at: [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
-
Kinetic and Thermodynamic Control | Dalal Institute. Available at: [Link]
-
Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. Available at: [Link]
-
Kinetic Control vs. Thermodynamic Control - YouTube. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. Available at: [Link]
-
Process optimization for acid-amine coupling - Current Chemistry Letters. Available at: [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. Available at: [Link]
-
Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available at: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides - Louisiana Tech University. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. entegris.com [entegris.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Resolving stability issues of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine in DMSO
Welcome to the technical support center for N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound, particularly when solubilized in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Introduction to N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine and DMSO
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is a heterocyclic amine containing a pyridazine and a piperidine moiety.[1][2] Such structures are common in medicinal chemistry and drug discovery.[1][2] DMSO is a widely used solvent in these fields due to its ability to dissolve a broad range of polar and nonpolar compounds, making it ideal for creating stock solutions for high-throughput screening and other biological assays.[3][4] However, the long-term storage of compounds in DMSO can present stability challenges.[5][6] This guide will address the specific stability issues that can arise with N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine in DMSO and provide actionable solutions.
II. Troubleshooting Guide: Resolving Common Stability Issues
This section addresses specific problems you may encounter during your experiments, their probable causes, and step-by-step protocols to resolve them.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays
Symptoms:
-
Variability in dose-response curves between experiments.
-
A gradual decrease in the compound's inhibitory or activating effect over time.
-
Discrepancies between freshly prepared solutions and older stock solutions.
Probable Cause: The primary suspect for these observations is the chemical degradation of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine in your DMSO stock solution. The pyridazine ring, a key structural feature, can be susceptible to degradation under certain conditions.[7] Additionally, the piperidine ring, while generally stable, can undergo oxidation or other reactions.[8][9] The presence of water in DMSO can also contribute to the degradation of sensitive compounds.[6][10]
dot
Caption: Troubleshooting workflow for inconsistent biological activity.
Resolution Protocol: Stability Assessment by HPLC/LC-MS
This protocol will allow you to quantify the purity of your compound stock and identify potential degradation products.
Materials:
-
Your N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine DMSO stock solution.
-
Freshly prepared solution of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine in DMSO (as a control).
-
High-purity DMSO.[11]
-
HPLC or LC-MS system with a suitable C18 column.
-
Appropriate mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate).
Procedure:
-
Prepare a Fresh Control: Accurately weigh a small amount of solid N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine and dissolve it in high-purity DMSO to the same concentration as your stock solution. This will serve as your time-zero (T0) reference.
-
Sample Preparation: Dilute both your aged stock solution and the fresh control solution with the mobile phase to a concentration suitable for your HPLC/LC-MS system.
-
Chromatographic Analysis:
-
Inject the fresh control solution to determine the retention time of the intact parent compound and establish a baseline purity profile.
-
Inject the aged stock solution.
-
-
Data Analysis:
-
Compare the chromatograms of the aged stock and the fresh control.
-
Look for a decrease in the peak area of the parent compound in the aged sample.
-
Observe any new peaks in the aged sample, which are indicative of degradation products.
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize the structures of the degradants.
-
| Parameter | Freshly Prepared Sample | Aged Stock Sample (Example) |
| Parent Compound Purity (%) | >99% | 85% |
| Degradant Peak 1 (%) | Not Detected | 8% |
| Degradant Peak 2 (%) | Not Detected | 7% |
Issue 2: Visible Precipitate in DMSO Stock Solution After Freeze-Thaw Cycles
Symptoms:
-
Cloudiness or visible particles in the DMSO stock solution after thawing.
-
Difficulty in re-dissolving the compound completely.
Probable Cause: While DMSO is an excellent solvent, the solubility of some compounds can be temperature-dependent.[12] Repeated freeze-thaw cycles can lead to the formation of less soluble polymorphs or hydrates (if water is present) of your compound.[12] It's also possible that a degradation product is less soluble in DMSO than the parent compound.
Resolution Protocol: Optimized Solubilization and Storage
dot
Caption: Resolving and preventing precipitate formation in DMSO stocks.
Procedure:
-
Re-solubilization:
-
Gently warm the vial containing the precipitate to room temperature or slightly above (not exceeding 40°C).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the precipitate persists, place the vial in a sonicating water bath for 5-10 minutes.
-
-
Preventative Measures:
-
Aliquot: Once your compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of your stock.[13]
-
Storage Concentration: If solubility issues persist, consider preparing and storing your stock solutions at a slightly lower concentration.[12]
-
Water Content: Ensure you are using anhydrous or high-purity DMSO, as water can affect solubility.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine in DMSO?
A1: To maximize the stability of your compound in DMSO, we recommend the following storage conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[12] For short-term storage (a few days), 4°C is acceptable.
-
Light: Protect from light by using amber vials or storing in a dark location.[14] Photodegradation can be a concern for heterocyclic compounds.[15]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[12] Tightly seal vials to prevent moisture absorption from the air.[11][14]
-
Container: Use high-quality glass or polypropylene containers that are known to be compatible with DMSO.[6][11][14]
Q2: What potential degradation pathways should I be aware of for this compound in DMSO?
A2: While specific degradation studies for N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine are not extensively published, we can infer potential pathways based on its structure:
-
Oxidation: The nitrogen atoms in both the piperidine and pyridazine rings, as well as the dimethylamino group, are susceptible to oxidation. DMSO itself can be an oxidant under certain conditions.
-
Hydrolysis: If water is present in the DMSO, the amine functionalities could be susceptible to hydrolysis, although this is generally less common than for esters or amides.[8]
-
DMSO-Mediated Reactions: DMSO is not always an inert solvent and can participate in reactions, potentially leading to the formation of artifacts.[16][17] Under acidic or basic conditions, or in the presence of certain catalysts, DMSO can decompose or react with the solute.[17]
Q3: How can I confirm the identity of degradation products?
A3: Identifying unknown degradation products requires advanced analytical techniques. A typical workflow would be:
-
LC-MS/MS: This is the primary tool. The initial mass spectrometry (MS) run provides the molecular weight of the degradants. A subsequent tandem MS (MS/MS) experiment fragments the degradant ions, providing structural information.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradant.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its complete structure.
Q4: Are there alternative solvents to DMSO for storing N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine?
A4: While DMSO is often the solvent of choice, if stability issues are persistent, you could consider the following alternatives, keeping in mind that solubility will need to be re-verified:
-
Dimethylformamide (DMF): A polar aprotic solvent similar to DMSO, but with different chemical properties.
-
Ethanol: A polar protic solvent. However, be aware that protic solvents can have different effects on compound stability and may not be compatible with all assay formats.
-
Co-solvent Mixtures: A mixture of DMSO and water (e.g., 90:10) can sometimes improve the solubility of certain compounds, but may also increase the risk of hydrolysis.[10]
It is crucial to perform a small-scale solubility and stability test in any new solvent before preparing a large stock solution.
IV. References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Cubework. (n.d.). DMSO Solutions Warehouse Storage. [Link]
-
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]
-
Various Authors. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]
-
dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]
-
Wikipedia. (2024, February 11). Dimethyl sulfoxide. [Link]
-
Kozik, V., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 865-870. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Wikipedia. (2023, December 29). Piperidine. [Link]
-
Unadkat, J. D. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
Various Authors. (2014, November 26). How long can a compound be stable in DMSO for? ResearchGate. [Link]
-
PubChemLite. (n.d.). N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide. [Link]
-
Mykhailiuk, P. K. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]
-
Zhang, Y., et al. (2021, June 14). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis: Mass Spectrometric Investigation Using Deuterated DMSO and Quadrupole Time-of-Flight Mass Detection. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 38(14-15), 3333-3340. [Link]
-
Various Authors. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. [Link]
-
Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]
-
Conde-Cid, M., et al. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Journal of Environmental Management, 228, 370-378. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dmsostore.com [dmsostore.com]
- 15. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Piperidine-Containing Pyridazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of piperidine-containing pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The unique combination of a basic piperidine ring and a polar pyridazine core presents specific purification hurdles that require carefully considered strategies.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, from chromatographic peak tailing to crystallization difficulties. Our goal is to provide not just solutions, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a novel piperidine-containing pyridazine derivative?
The optimal purification strategy depends on the scale of your reaction and the physicochemical properties of your target compound and its impurities. A multi-step approach is often most effective.
-
Initial Workup (Acid-Base Extraction): The basic piperidine moiety makes these compounds ideal candidates for an initial cleanup using acid-base extraction.[1] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving many non-basic impurities behind. Subsequently, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent. This is a powerful first-pass purification step.[1]
-
Primary Purification (Chromatography vs. Crystallization):
-
Flash Column Chromatography: This is the most versatile and commonly used technique for purifying mixtures, especially for separating compounds with similar polarities.[2][3][4]
-
Crystallization: If your compound is a solid and thermally stable, crystallization is an excellent choice for achieving high purity, particularly on a larger scale.[5][6] It is often used as a final polishing step after chromatography.
-
Q2: Why do my compounds streak or show poor peak shape on a standard silica gel column?
This is the most common challenge. The basic nitrogen atom in the piperidine ring (pKa typically ~11) interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, non-specific binding leads to:
The most direct solution is to add a basic modifier to your mobile phase, such as 0.5-1% triethylamine (TEA) or ammonia in methanol.[1][7] The modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks and better recovery.
Q3: What are the best practices for developing a crystallization protocol for these compounds?
Crystallization is highly effective for purifying solid piperidine and pyridazine derivatives.[10][11] Success depends heavily on solvent selection. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[2]
General Solvent Selection Strategy:
-
Single-Solvent System: Start with polar protic solvents like ethanol or methanol, as many piperidine and pyridazine derivatives show good solubility profiles in these.[11] Acetonitrile is also a common and effective choice.[12]
-
Two-Solvent System: If a single solvent is not effective, use a binary system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., dichloromethane, methanol) in which it is highly soluble. Then, slowly add a "poor" anti-solvent (e.g., hexane, diethyl ether) in which it is sparingly soluble until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.
Q4: What are the most common impurities I should expect from syntheses involving these scaffolds?
Awareness of potential byproducts is crucial for developing an effective purification method. Common impurities include:
-
Unreacted Starting Materials: Pyridine or piperidine precursors.
-
Partially Reduced Intermediates: If the synthesis involves the hydrogenation of a pyridine ring to a piperidine, you may find tetrahydropyridine intermediates.[13]
-
Oxidation Products: Piperidines can be susceptible to oxidation, especially if left exposed to air, which can result in colored impurities.[14][15]
-
N-Alkylated Byproducts: If alkylating agents are used, over-alkylation can lead to the formation of quaternary ammonium salts.[14]
Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: HPLC analysis shows severe peak tailing.
Primary Cause: The basic piperidine nitrogen is interacting with acidic residual silanol groups on the silica-based stationary phase (e.g., C18).[8][16] This secondary retention mechanism, a form of weak cation exchange, is separate from the intended reversed-phase interaction and leads to asymmetric peaks.[17]
Solutions & Methodologies
| Solution Category | Specific Action | Rationale & Protocol |
| Mobile Phase Optimization | Lower the pH | Suppress the ionization of silanol groups by adding an acid modifier like 0.1% formic acid (FA) or 0.05% trifluoroacetic acid (TFA) to the mobile phase. Operating at a pH around 3.0 or lower significantly reduces the negative charge on the silica surface, minimizing ionic interactions.[18] |
| Add a Competing Base | Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase (typically 5-10 mM). TEA is a stronger base that preferentially interacts with the acidic silanol sites, effectively shielding your analyte from these interactions. Caution: This approach can shorten column lifetime.[18] | |
| Stationary Phase Selection | Use Modern End-Capped Columns | Select high-purity silica columns that have been thoroughly "end-capped" to block the majority of residual silanol groups. Brands like Agilent ZORBAX, Waters SunFire, or Phenomenex Luna are examples. |
| Employ Polar-Embedded or pH-Stable Phases | Use columns with polar-embedded groups (e.g., carbamate) near the silica surface. These groups shield the silanols and offer alternative selectivity.[8] For methods requiring high pH (where the piperidine is neutral), use hybrid or polymer-based columns that are stable up to pH 12.[9] | |
| Advanced Chromatography | Switch to Mixed-Mode Chromatography | Use a mixed-mode column that combines reversed-phase (e.g., C18) and ion-exchange functionalities.[19][20] These columns are specifically designed to provide symmetrical peak shapes for basic compounds by controlling both hydrophobic and ionic interactions.[21] |
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing in HPLC.
Problem 2: During crystallization, my compound separates as an oil instead of a solid ("oiling out").
Cause: This happens when the compound comes out of solution under conditions where its liquid state is more stable than its crystalline solid state. Common reasons include: the solution is too supersaturated, it's being cooled too quickly, the boiling point of the solvent is higher than the melting point of the compound, or impurities are inhibiting crystal lattice formation.[2][7]
Solutions & Methodologies
-
Reduce Cooling Rate: The simplest solution is often the best. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid crashing the temperature in an ice bath.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it more slowly.[7]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to act as a template for crystallization.[7]
-
-
Change Solvent System: If the above methods fail, the solvent is likely unsuitable.
-
Choose a solvent with a lower boiling point.
-
Move to a two-solvent system (as described in FAQ 3) to gain finer control over the solubility.
-
Crystallization Solvent Selection Guide
| Solvent Class | Examples | When to Use |
| Polar Protic | Ethanol, Methanol, Water | Excellent starting point. Many piperidine/pyridazine derivatives have good solubility profiles in alcohols.[2][11] |
| Polar Aprotic | Acetonitrile, Acetone | Good for compounds with moderate polarity. Acetonitrile is a proven solvent for crystallizing piperidine derivatives.[11][12] |
| Ethers | Diethyl Ether, MTBE | Often used as the "poor" solvent (anti-solvent) in a two-solvent system. |
| Hydrocarbons | Hexane, Heptane | Almost always used as the anti-solvent to precipitate the compound from a more polar solution. |
Problem 3: I am observing new, unexpected peaks in my chromatogram, suggesting on-column degradation.
Cause: The stationary phase itself can act as a catalyst for degradation, especially with sensitive molecules. Acidic silanol groups on silica or low pH mobile phases can facilitate hydrolysis or other reactions.[22][23] Elevated column temperatures can also promote degradation.[24]
Solutions & Methodologies
-
Verify On-Column Degradation:
-
Protocol: 2D-TLC Stability Test. Spot your sample on the bottom-left corner of a square TLC plate and develop it. Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. If it degrades on silica, you will see new spots off the diagonal.[9]
-
-
Modify Chromatographic Conditions:
-
Reduce Temperature: Lower the column temperature. Degradation is often temperature-dependent. A reduction from 40°C to 25°C can be sufficient to suppress the reaction.[24]
-
Change Stationary Phase: Switch to a more inert stationary phase. Options include:
-
Neutral or Basic Alumina: A good alternative to silica for flash chromatography of basic compounds.[7]
-
Polymer-Based Columns: These are stable across a wide pH range and lack acidic silanol groups.
-
Silica-Hydride Columns (e.g., Cogent TYPE-C™): These columns have a Si-H surface instead of Si-OH, making them much less hydrolytically active and reducing the risk of on-column degradation.[22]
-
-
-
Minimize Residence Time: If some degradation is unavoidable, shorten the analysis time by using a shorter column, a higher flow rate, or a steeper gradient. This reduces the time the analyte spends in contact with the stationary phase.
General Purification Workflow
Caption: A general workflow for the purification of piperidine-containing pyridazine derivatives.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
-
Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update - ScienceDirect. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. Available at: [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters. Available at: [Link]
-
Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
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An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line - Laboratory News. Available at: [Link]
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The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]
- CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method - Google Patents.
-
Evolution of Mixed-Mode Chromatography. Available at: [Link]
-
Separation and purification applications for mutagenic impurities. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
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Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Available at: [Link]
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Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. Available at: [Link]
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Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis - JOCPR. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative - ResearchGate. Available at: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. Available at: [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. Available at: [Link]
-
How Is Chromatography Used for Purification? - Moravek. Available at: [Link]
-
On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. | MICROSOLV - MTC USA. Available at: [Link]
-
On-Column Sample Degradation | LCGC International. Available at: [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. Available at: [Link]
-
Understanding Basic Chromatography: Principles and Techniques - Chrom Tech, Inc. Available at: [Link]
-
Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed. Available at: [Link]
-
Pyridazine. Available at: [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework, grounding spectral features in the fundamental principles of NMR spectroscopy and contrasting them with related chemical moieties. We will explore the causal relationships behind chemical shifts and coupling constants, present a robust experimental protocol, and provide a logical workflow for structural elucidation.
The target molecule, N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine, incorporates three key structural fragments: a substituted pyridazine ring, a piperidine ring, and two distinct methyl groups. The electronic environment of each proton is influenced by the interplay of these fragments, resulting in a unique and interpretable ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and providing a foundation for further structural studies.
Predicted Spectral Features and Comparative Analysis
The structural elucidation of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine via ¹H NMR relies on the predictable chemical shifts and coupling patterns of its constituent protons. Below, we dissect the molecule and compare the expected spectral data with analogous structures to rationalize our assignments.
Pyridazine Ring Protons (H-4, H-5)
The pyridazine core is a six-membered heteroaromatic ring containing two adjacent nitrogen atoms.[1] In the parent pyridazine molecule, the protons at positions 3/6 and 4/5 are chemically equivalent due to symmetry, appearing as two multiplets around δ 9.2 ppm and δ 7.5 ppm, respectively.[2] In our target molecule, the ring is substituted at positions 3 and 6, breaking this symmetry and leaving two aromatic protons at C-4 and C-5.
-
H-4 and H-5: These two protons will appear as doublets due to coupling with each other (vicinal coupling, ³J). The electron-donating effect of the dimethylamino group at C-3 and the methyl group at C-6 increases the electron density in the ring compared to unsubstituted pyridazine, causing an upfield (lower ppm) shift for the remaining ring protons.[1] We predict these signals to appear in the δ 6.5-7.5 ppm range. The coupling constant (³J_HH) between these adjacent aromatic protons is typically in the range of 8-9 Hz.
Piperidine Ring Protons (H-1', H-2', H-3', H-4')
The piperidine ring is a saturated heterocycle that typically adopts a chair conformation.[3] This conformational preference leads to two distinct proton environments: axial and equatorial.
-
H-4' (Methine Proton): This proton is attached to the carbon bearing the nitrogen substituent. It is expected to be a multiplet due to coupling with the four adjacent methylene protons at C-3' and C-5'. Its chemical shift will be influenced by the neighboring nitrogen atom and is predicted to be in the δ 3.5-4.5 ppm range.
-
H-2'/H-6' and H-3'/H-5' (Methylene Protons): The protons on the piperidine ring will exhibit complex splitting patterns. The protons at C-2' and C-6' are adjacent to the pyridazine-substituted nitrogen and will be deshielded, appearing further downfield than the protons at C-3' and C-5'.
-
Axial vs. Equatorial: Generally, axial protons in a piperidine ring are more shielded and appear at a slightly lower chemical shift than their equatorial counterparts.[3] The coupling constants between geminal protons (²J) are typically large (10-13 Hz), as are the trans-diaxial couplings (³J_ax,ax), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz).[4]
-
Predicted Shifts:
-
H-2'/H-6' (protons adjacent to ring N): Expected in the δ 2.8-3.5 ppm range.
-
H-3'/H-5' (protons adjacent to C-4'): Expected in the δ 1.5-2.2 ppm range.
-
-
Methyl Group Protons
The molecule contains two distinct methyl groups, which are expected to appear as sharp singlets as they have no adjacent protons to couple with.
-
N-CH₃ (N-Methyl): This methyl group is attached to the exocyclic nitrogen atom. Its chemical environment is influenced by the nitrogen and the pyridazine ring. It is predicted to resonate in the δ 2.8-3.2 ppm range.
-
C6-CH₃ (Ring Methyl): This methyl group is attached directly to the pyridazine ring at C-6. Protons of methyl groups on aromatic rings typically appear in the δ 2.2-2.6 ppm range.[5]
Experimental Protocol for ¹H NMR Analysis
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
The instrument must be properly tuned and shimmed to maximize magnetic field homogeneity and improve spectral resolution.
-
A standard single-pulse experiment is typically sufficient. Key acquisition parameters include:
-
Spectral Width: ~16 ppm
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Workflow Diagram
Caption: Expected key correlations in a ¹H-¹H COSY spectrum.
Expected COSY Cross-Peaks:
-
A strong cross-peak between the aromatic protons H-4 (B) and H-5 (A) .
-
A cross-peak between the methine proton H-4' (C) and the adjacent methylene protons H-3'/H-5' (H, I) .
-
A cross-peak between H-3'/H-5' (H, I) and H-2'/H-6' (D, F) , confirming the connectivity around the piperidine ring.
References
- White Rose Research Online. (2021, March 8). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange.
- PubMed. (2010, May 15). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.
- ResearchGate. (2021, September). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
- ChemicalBook. Pyridazin-3-amine(5469-70-5) 1H NMR spectrum.
- Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.
- Katcka, M., & Urbanski, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz).
- ChemicalBook. Pyridazine(289-80-5) 1H NMR spectrum.
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
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A Comparative Bioactivity Guide: N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine and Its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides a comparative analysis of the bioactivity of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine and its structural analogs. While direct comparative studies on this specific molecule are not extensively available in public literature, this document synthesizes data from closely related pyridazine and piperidine derivatives to offer insights into its potential therapeutic applications and to guide future research. By examining structure-activity relationships (SAR) within this chemical class, we can infer the potential biological targets and activity profiles of these compounds.[2][3]
The Core Scaffold: A Privileged Structure in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including hydrogen bonding capacity and a significant dipole moment. These features are crucial for molecular recognition and binding to biological targets.[1] The incorporation of a piperidine moiety, a common fragment in many approved drugs, often enhances pharmacokinetic properties such as solubility and metabolic stability.[4] The combination of these two privileged scaffolds in N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine suggests a high potential for biological activity.
Potential Biological Targets and Bioactivity Profiles
Based on the bioactivities of structurally similar compounds, we can hypothesize several potential targets for N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine and its analogs. These include, but are not limited to, kinases, acetylcholinesterase (AChE), and receptors involved in vasodilation.
Kinase Inhibition
Numerous pyridazine derivatives have been identified as potent kinase inhibitors, playing a crucial role in cancer therapy.[1] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. The substituents on the pyridazine and piperidine rings can be tailored to achieve selectivity for specific kinases.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 3-aminopyridazine have shown significant AChE inhibitory activity, which is a key target in the treatment of Alzheimer's disease.[2] The piperidine ring can interact with the peripheral anionic site (PAS) of the enzyme, while the pyridazine core can bind to the catalytic active site (CAS).
Vasorelaxant Activity
Pyridazinone derivatives have demonstrated potent vasorelaxant effects, suggesting potential applications in treating hypertension.[3][5] The mechanism often involves the modulation of nitric oxide (NO) signaling pathways.
Structure-Activity Relationship (SAR) Analysis
The bioactivity of pyridazine derivatives is highly dependent on the nature and position of substituents. The following SAR insights are drawn from studies on related analogs.
Table 1: Comparative Bioactivity of Representative Pyridazine Analogs
| Compound/Analog Class | Key Structural Features | Biological Target | Reported Activity (IC₅₀/EC₅₀) | Reference |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | 5-methyl and 6-phenyl substitution on pyridazine | Acetylcholinesterase (AChE) | IC₅₀ = 21 nM (electric eel AChE) | [2] |
| Indenopyridazine derivative (4g in source) | Fused tricyclic pyridazine | Acetylcholinesterase (AChE) | IC₅₀ = 10 nM (electric eel AChE) | [6] |
| 6-Aryl-pyridazinone derivatives | Aryl group at C6 of pyridazinone | Vasorelaxant Activity | EC₅₀ values in the low micromolar to nanomolar range | [3] |
| Pyridazine-containing VEGFR inhibitors | Varied substituents targeting VEGFR | VEGFR Kinase | Inhibition of 89.6–92.0% at 10 µM | [7] |
| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines | Piperidinylamino group at C4 of quinazoline | PI3Kδ | IC₅₀ = 0.7 nM and 1.3 nM for lead compounds | [8] |
Substitution on the Pyridazine Ring
-
C6-Position: The substituent at the 6-position of the pyridazine ring significantly influences bioactivity. In the case of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine, the methyl group is a relatively small, lipophilic substituent. Compared to analogs with bulkier aryl groups at this position, which often show enhanced potency in kinase inhibition, the methyl group might confer a different selectivity profile.[7]
-
N-Methyl Group: The N-methylation on the aminopiperidine linkage introduces a tertiary amine. This modification can impact the compound's basicity, lipophilicity, and ability to act as a hydrogen bond donor. In many cases, N-methylation can alter the binding mode and selectivity of a ligand.
Substitution on the Piperidine Ring
The piperidine ring itself is a key pharmacophoric element. Its conformation and the nature of its substituents are critical for target engagement. The unsubstituted piperidine in the core molecule allows for potential interactions via its nitrogen, which is a protonatable center at physiological pH.
Hypothetical Comparison of Analogs
Based on the established SAR principles, we can propose a hypothetical comparison of the bioactivity of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine with some of its potential analogs.
-
Analog 1: N-(piperidin-4-yl)-6-phenylpyridazin-3-amine: Replacing the 6-methyl group with a phenyl group could enhance π-π stacking interactions with aromatic residues in the target binding site, potentially increasing potency for certain kinases or AChE.[2]
-
Analog 2: 6-Methyl-N-(1-benzylpiperidin-4-yl)pyridazin-3-amine: The addition of a benzyl group to the piperidine nitrogen introduces a bulky, lipophilic moiety. This modification has been shown to be crucial for high-affinity binding to the peripheral anionic site of AChE.[2] It could also influence the selectivity profile against different kinases.
-
Analog 3: N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine (the parent compound): The combination of a small methyl group at C6 and an N-methylated linker may offer a unique balance of solubility and lipophilicity, potentially leading to favorable pharmacokinetic properties. Its bioactivity profile is likely to be distinct from its bulkier analogs.
Experimental Protocols
To validate the hypothesized bioactivities, a series of in vitro and in vivo experiments are necessary.
General Synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine Analogs
A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a halogenated pyridazine with an appropriately substituted aminopiperidine.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 8. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Piperidin-4-yl Pyridazine Derivatives
The piperidin-4-yl pyridazine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutics targeting a diverse range of biological entities. The inherent structural rigidity of the piperidine ring, coupled with the versatile chemistry of the pyridazine core, allows for the fine-tuning of physicochemical properties that govern a compound's pharmacokinetic profile. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of representative piperidin-4-yl pyridazine derivatives, drawing upon experimental data from preclinical studies. We will delve into the causal relationships between chemical structure and pharmacokinetic behavior, offering insights for researchers and drug development professionals in this field.
The Significance of Pharmacokinetic Profiling
The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process dictated by its pharmacokinetic properties. A thorough understanding of a compound's ADME profile is paramount for predicting its efficacy and safety in vivo. For piperidin-4-yl pyridazine derivatives, optimizing pharmacokinetics is a key challenge in translating potent in vitro activity into successful clinical outcomes. This guide will explore the experimental methodologies used to assess these critical parameters and compare the profiles of derivatives developed as Stearoyl-CoA Desaturase-1 (SCD1) inhibitors and Lysine Specific Demethylase 1 (LSD1) inhibitors.
Experimental Methodologies for ADME Profiling
To ensure the scientific integrity of our comparison, it is essential to understand the experimental systems used to generate pharmacokinetic data. The following are standard in vitro and in vivo assays employed in the characterization of piperidin-4-yl pyridazine derivatives.
In Vitro Assays
1. Caco-2 Permeability Assay: This assay is a cornerstone for predicting intestinal absorption of orally administered drugs.[1][2][3][4][5] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the gut wall.
-
Protocol:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent monolayer.
-
The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
The test compound is added to the apical (AP) side (representing the intestinal lumen) and its appearance on the basolateral (BL) side (representing the bloodstream) is monitored over time.
-
To assess active efflux, the transport is also measured from the BL to the AP direction.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
-
2. Metabolic Stability Assay: This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[6][7][8][9][10]
-
Protocol:
-
The test compound is incubated with human liver microsomes (HLM), a subcellular fraction containing a high concentration of drug-metabolizing enzymes.
-
The reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
In Vivo Studies
Animal Models: The Zucker fa/fa rat is a well-established model of obesity and insulin resistance, making it particularly relevant for studying SCD1 inhibitors.[11][12][13][14][15][16]
Pharmacokinetic Parameter Determination: Following oral or intravenous administration of the test compound, blood samples are collected at predetermined time points. Plasma concentrations of the drug are measured using LC-MS/MS. This data is then used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
F%: Oral bioavailability.
Comparative Pharmacokinetic Profiles
For this analysis, we will compare two classes of piperidin-4-yl pyridazine derivatives: SCD1 inhibitors and LSD1 inhibitors.
Class 1: Piperidin-4-yl Pyridazine Derivatives as SCD1 Inhibitors
Stearoyl-CoA Desaturase-1 (SCD1) is a key enzyme in the biosynthesis of monounsaturated fatty acids and a therapeutic target for metabolic diseases.[17][18][19][20] The development of orally bioavailable SCD1 inhibitors is a significant area of research.
Compound A (Analog 3e): A Bicyclic Heteroaryl-Piperidine Derivative
This compound was identified as a potent and orally bioavailable SCD1 inhibitor.[11] In a chronic study in Zucker fa/fa rats, it demonstrated a dose-dependent decrease in body weight gain and a reduction in the plasma fatty acid desaturation index (DI), a biomarker of SCD1 activity.[11] The desaturation index is the ratio of the product of SCD1 (e.g., oleic acid, 18:1) to its precursor (e.g., stearic acid, 18:0).[21][22][23][24][25]
Compound B (XEN103): A Piperazinylpyridazine-Based Derivative
Compound 49 (XEN103) is another potent and orally bioavailable SCD1 inhibitor.[19][20] It has shown high in vitro potency and in vivo efficacy with an ED50 of 0.8 mg/kg.[19]
| Parameter | Compound A (Analog 3e) | Compound B (XEN103) |
| Target | SCD1 | SCD1 |
| Oral Bioavailability | Good (inferred from in vivo efficacy)[11] | High (explicitly stated)[19][20] |
| In Vivo Model | Zucker fa/fa rat[11] | Rodent models[19] |
| Key In Vivo Finding | Dose-dependent decrease in body weight and plasma desaturation index[11] | ED50 = 0.8 mg/kg, significant reduction in weight gain[19] |
The structural differences between these compounds, particularly the nature of the bicyclic heteroaryl group in Compound A versus the piperazinyl linkage in Compound B, likely contribute to their distinct pharmacokinetic profiles. The high oral bioavailability of these compounds suggests good intestinal permeability and metabolic stability.
Class 2: Piperidin-4-yl Pyridazine Derivatives as LSD1 Inhibitors
Lysine Specific Demethylase 1 (LSD1) is an epigenetic regulator and a target for cancer therapy.[26][27] The development of potent and selective LSD1 inhibitors is an active area of research.
Compound Class C: 3-(Piperidin-4-ylmethoxy)pyridine Derivatives
This class of compounds has demonstrated potent LSD1 inhibition with Ki values as low as 29 nM.[26] Importantly, they exhibit high selectivity against related monoamine oxidases (MAO-A and -B), which is a critical feature for a favorable safety profile.[26] While detailed pharmacokinetic data for a specific analog is not provided in the abstract, the general characteristics of such a series would be evaluated for their drug-like properties.
| Parameter | Compound Class C (3-(Piperidin-4-ylmethoxy)pyridine) |
| Target | LSD1[26][27] |
| Selectivity | High selectivity over MAO-A and MAO-B (>160-fold)[26] |
| In Vitro Potency | Ki values as low as 29 nM[26] |
| Predicted ADME Profile | Likely optimized for good cell permeability and metabolic stability to achieve potent cellular activity. |
The presence of the basic piperidine nitrogen in all these derivatives is a key determinant of their physicochemical properties, including solubility and potential for interactions with transporters. The overall lipophilicity, molecular weight, and hydrogen bonding capacity, which are modulated by the specific substitutions on the pyridazine and piperidine rings, will ultimately govern their ADME profiles.
Visualizing the Pharmacokinetic Journey and Target Engagement
To better illustrate the concepts discussed, the following diagrams outline the general pharmacokinetic pathway of an orally administered piperidin-4-yl pyridazine derivative and the mechanism of action for SCD1 inhibitors.
Caption: General ADME pathway for an orally administered drug.
Caption: Mechanism of action for SCD1 inhibitors.
Conclusion and Future Directions
The piperidin-4-yl pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of derivatives targeting SCD1 and LSD1 reveals the critical interplay between chemical structure and pharmacokinetic properties. While direct comparative studies are lacking, the available data suggests that careful modulation of the substituents on the core scaffold can lead to compounds with favorable oral bioavailability and metabolic stability.
For researchers in this field, a multiparametric optimization approach that considers not only potency and selectivity but also the full spectrum of ADME properties from the early stages of drug discovery is crucial. The use of predictive in silico models in conjunction with the robust in vitro and in vivo assays described in this guide will undoubtedly accelerate the development of the next generation of piperidin-4-yl pyridazine-based medicines.
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A Comparative Guide to the Synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine: An Analysis of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The primary challenge in synthesizing N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine lies in the efficient and selective formation of the C-N bond between the pyridazine core and the piperidine moiety. Two principal retrosynthetic disconnections are considered the most viable: a Buchwald-Hartwig amination and a reductive amination pathway. This guide will delve into the mechanistic underpinnings, potential challenges, and reproducibility of each approach.
Retrosynthetic Analysis and Key Synthetic Strategies
The target molecule can be conceptually disassembled to reveal two primary synthetic routes, each with distinct advantages and potential reproducibility concerns.
Caption: Retrosynthetic analysis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine.
Protocol Comparison: Buchwald-Hartwig vs. Reductive Amination
| Parameter | Protocol 1: Buchwald-Hartwig Amination | Protocol 2: Reductive Amination |
| Key Reaction | Palladium-catalyzed cross-coupling of an amine and an aryl halide.[1][2] | Formation of an imine or enamine followed by reduction.[3][4][5] |
| Starting Materials | 3-Chloro-6-methylpyridazine[6] and N-methyl-4-aminopiperidine. | 6-Methylpyridazin-3-amine and N-methyl-4-piperidone. |
| Catalyst/Reagent | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, Xantphos).[1][7] | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/catalyst).[8] |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃).[7][9] | Typically acidic or neutral conditions for imine formation, followed by reduction. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane). | Protic or aprotic solvents (e.g., Methanol, Dichloromethane, 1,2-Dichloroethane). |
| Temperature | Typically elevated temperatures (80-120 °C). | Room temperature to moderate heating. |
| Reported Yields | Generally good to excellent, but highly dependent on ligand and substrate. | Variable, can be high but susceptible to side reactions. |
| Reproducibility | Can be sensitive to catalyst purity, ligand choice, base strength, and exclusion of air/moisture.[2][9] | Generally considered robust, but can be affected by stoichiometry, pH, and choice of reducing agent. |
In-Depth Analysis of Synthetic Protocols
Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1][10] In the context of synthesizing our target molecule, this would involve the coupling of 3-chloro-6-methylpyridazine with N-methyl-4-aminopiperidine.
Caption: Workflow for Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency.[1][9] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to facilitate both the oxidative addition of the aryl chloride and the reductive elimination of the product.[1][7] The use of bidentate ligands like BINAP can improve reaction rates and yields.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[9][10] Sodium tert-butoxide (NaOtBu) is a common choice, although cesium carbonate (Cs₂CO₃) can be a milder alternative.[7][9]
-
Solvent and Atmosphere: The reaction is typically performed in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Trustworthiness and Reproducibility:
While powerful, the Buchwald-Hartwig amination can be sensitive to several factors that affect its reproducibility:
-
Purity of Reagents: Impurities in the starting materials, particularly the aryl halide, can poison the catalyst.
-
Catalyst Activity: The activity of the palladium catalyst can vary between batches and suppliers. The use of pre-catalysts can sometimes offer more consistent results.
-
Oxygen and Moisture: Strict exclusion of air and moisture is crucial to prevent oxidation of the phosphine ligand and deactivation of the catalyst.
-
Ligand Degradation: Some phosphine ligands can be unstable at elevated temperatures, leading to inconsistent results.
Protocol 2: Reductive Amination
Reductive amination is a classic and robust method for forming C-N bonds, particularly in the synthesis of amines.[3][4] This approach would involve the reaction of 6-methylpyridazin-3-amine with N-methyl-4-piperidone to form an intermediate imine or enamine, which is then reduced in situ to the desired product.
Caption: Workflow for Reductive Amination.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for reductive amination as it is mild, selective for the iminium ion over the ketone, and can be used in a one-pot procedure.[8] Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents, as is methanol. The choice of solvent can influence the rate of imine formation and the solubility of the reagents.
-
pH Control: The formation of the iminium ion is pH-dependent. The addition of a small amount of acetic acid can catalyze imine formation without significantly reducing the activity of the hydride reagent.
Trustworthiness and Reproducibility:
Reductive amination is generally considered a highly reproducible reaction. However, certain factors can influence the outcome:
-
Stoichiometry: The ratio of the amine, ketone, and reducing agent should be carefully controlled to avoid side reactions, such as the reduction of the starting ketone or the formation of dialkylated products.
-
Reaction Time and Temperature: The reaction should be allowed to proceed to completion to ensure full conversion of the intermediate imine.
-
Purity of the Amine: The purity of the 6-methylpyridazin-3-amine is important, as impurities could potentially react with the ketone or the reducing agent.
Experimental Methodologies
Representative Protocol 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 3-chloro-6-methylpyridazine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by N-methyl-4-aminopiperidine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the title compound.
Representative Protocol 2: Reductive Amination
-
To a round-bottom flask, add 6-methylpyridazin-3-amine (1.0 eq), N-methyl-4-piperidone (1.1 eq), and 1,2-dichloroethane.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the title compound.
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and reductive amination represent viable and established strategies for the synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine.
-
The Buchwald-Hartwig amination offers a direct and often high-yielding route. However, its reproducibility is highly dependent on the careful control of reaction conditions, particularly the exclusion of air and moisture, and the quality of the catalyst and ligand. This method is well-suited for small-scale synthesis where optimization is feasible.
-
The reductive amination pathway is generally more robust and less sensitive to atmospheric conditions, making it a more reproducible and scalable option. The availability of a wide range of reducing agents allows for fine-tuning of the reaction conditions.
Ultimately, the choice of synthetic route will depend on the specific resources available, the scale of the synthesis, and the experience of the researcher. Careful execution and purification are paramount for obtaining the desired product in high purity, regardless of the chosen method.
References
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-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
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Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]
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MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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PubChemLite. (n.d.). N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide. Retrieved from [Link]
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European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE. Retrieved from [Link]
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Wiley Online Library. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(38), 12459-12463. [Link]
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PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
For research, scientific, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine, a substituted pyridazine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is a potent molecule with a significant hazard profile that dictates stringent disposal protocols.
Chemical Identity:
-
IUPAC Name: N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
-
Molecular Formula: C₁₁H₁₈N₄[1]
-
Structural Class: Nitrogen-containing heterocyclic compound (specifically, a substituted aminopyridazine with a piperidine moiety).[2] Pyridazine derivatives are known for a wide range of biological activities.[3][4]
Summary of Critical Hazards: Based on available safety data for analogous compounds, N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine must be treated as a highly hazardous substance.
| Hazard Category | Classification & Statement | Rationale & Implication for Disposal |
| Acute Toxicity (Oral) | Fatal if swallowed (Category 2) | Extreme toxicity necessitates preventing any release to the environment, especially sanitary sewers. All contaminated materials become acute hazardous waste. |
| Acute Toxicity (Dermal) | Toxic in contact with skin (Category 3) | Skin contact must be avoided. All personal protective equipment (PPE) that comes into contact with the compound must be disposed of as hazardous waste. |
| Acute Toxicity (Inhalation) | Toxic if inhaled (Category 3) | The compound should only be handled in a well-ventilated area or chemical fume hood to prevent inhalation. Spills can generate hazardous dust or vapors. |
| Skin Corrosion | Causes severe skin burns (Category 1B) | The corrosive nature requires chemically resistant containers and immediate decontamination of any contacted surfaces. This also dictates the use of robust PPE. |
| Eye Damage | Causes serious eye damage (Category 1) | Mandates the use of chemical splash goggles and/or a face shield. Any potential for splashing during disposal must be controlled. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | Prohibits any form of environmental release. Disposal must be conducted via methods that destroy the compound, such as high-temperature incineration. |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Such contact can lead to vigorous, exothermic reactions.
Regulatory Framework: The Non-Negotiable Standard
All chemical waste disposal is governed by strict regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] Academic and research laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[7]
Key Regulatory Mandates:
-
No Drain Disposal: Under no circumstances shall this chemical or its residues be disposed of down the sanitary sewer.[8][9]
-
Hazardous Waste Determination: Every chemical waste must be evaluated to determine if it is hazardous. Given its profile, N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine waste is classified as acutely toxic hazardous waste.[6][9]
-
Proper Labeling & Containment: All waste containers must be clearly marked, kept closed, and be chemically compatible with the contents.[10]
-
Accumulation Time Limits: Laboratories must adhere to strict time limits for the storage of hazardous waste, after which it must be removed by a licensed disposal company.[7][9]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe collection and disposal of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine waste.
Part A: Personal Protective Equipment (PPE)
Due to the compound's severe hazard profile, a robust PPE ensemble is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile), changing them immediately if contamination occurs.
-
Eye/Face Protection: Use chemical splash goggles and a face shield.[11]
-
Body Protection: A lab coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls should be used.[11]
-
Respiratory Protection: All handling of the solid compound or solutions should be done inside a certified chemical fume hood to avoid inhalation.[12]
Part B: Waste Segregation & Collection
Proper segregation is the cornerstone of safe disposal. Never mix incompatible waste streams.[10]
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine and materials contaminated with it.
-
Solid Waste Collection:
-
Grossly Contaminated Items: Unused compound, reaction residues, and heavily contaminated items (e.g., weigh boats, spatulas) should be placed directly into a designated, robust, sealable waste container.
-
Contaminated Debris: Items with trace contamination (e.g., gloves, absorbent pads, paper towels) must also be collected as hazardous waste.[9][10] Strain solids from any liquids before disposal.[10]
-
-
Liquid Waste Collection:
-
Solvent Compatibility: Collect halogenated and non-halogenated organic solvents in separate, clearly labeled containers.[10]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a separate, labeled hazardous waste container.
-
Part C: Container Selection and Labeling
-
Container Choice:
-
Use only containers that are in good condition, with no cracks or leaks, and have a secure, threaded, leak-proof closure.[6][10]
-
The container material must be chemically compatible with the waste. For organic solvent solutions, high-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal cans for corrosive materials.
-
Never use food or beverage containers for waste collection.[10]
-
-
Labeling Procedure:
-
As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10]
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine" (no abbreviations)
-
An accurate list of all components, including solvents, by percentage.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive").
-
The date accumulation started.
-
-
Part D: Storage and Disposal Request
-
Storage:
-
Keep waste containers tightly closed at all times, except when actively adding waste.[10]
-
Store the container in a designated satellite accumulation area within the lab, under the control of laboratory personnel.
-
Ensure secondary containment (e.g., a plastic tub) is used, especially for liquid waste containers.[10]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acute hazardous waste at any one time.[9]
-
-
Disposal:
-
Once the container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS or equivalent department.[9]
-
Do not attempt to dispose of the chemical yourself. The final disposal must be handled by a licensed hazardous waste disposal facility, which will typically use high-temperature incineration.
-
Emergency Procedures
Spill Response
Chemical spills must be cleaned up immediately by trained personnel.[9]
-
Evacuate & Alert: Alert others in the area. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.
-
Contain: If safe to do so, prevent the spill from spreading using absorbent pads or spill socks.
-
Clean-up:
-
For small spills inside a fume hood, carefully take up the material with absorbent pads. Avoid generating dust.
-
Place all contaminated cleanup materials into the designated hazardous waste container.
-
Decontaminate the area with an appropriate cleaning solution, and collect this solution as hazardous waste as well.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine waste.
Caption: Decision workflow for the disposal of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Chemical Waste. University of Kentucky Research Safety.
- Chemical Waste Procedures. University of Illinois Division of Research Safety.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Safety D
- Safety D
- Safety Data Sheet.
- Safety D
- Various Chemical and Biological Activities of Pyridazinone Deriv
- Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions. [Journal Source].
- Pharmacological activities of pyridazines and pyridazinone Derivatives.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- 6-Chloropyridazin-3-amine - Safety D
- N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide. PubChemLite.
Sources
- 1. PubChemLite - N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide (C11H18N4) [pubchemlite.lcsb.uni.lu]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. sarpublication.com [sarpublication.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. Chemical Waste | Research Safety [researchsafety.uky.edu]
- 9. vumc.org [vumc.org]
- 10. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
